molecular formula C5H9NO2 B3088277 1-Methylazetidine-2-carboxylic acid CAS No. 1184858-90-9

1-Methylazetidine-2-carboxylic acid

Cat. No.: B3088277
CAS No.: 1184858-90-9
M. Wt: 115.13 g/mol
InChI Key: FDNMFKYCFKRTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methylazetidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methylazetidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylazetidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNMFKYCFKRTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

properties of 1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Methylazetidine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methylazetidine-2-carboxylic acid, a proline analogue of significant interest in medicinal chemistry. While direct experimental data for this specific N-methylated derivative is limited in publicly accessible literature, this document synthesizes information from closely related compounds and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in drug discovery.[1][2] Their inherent ring strain and sp3-rich character offer a unique conformational rigidity that can enhance pharmacokinetic properties, solubility, and metabolic stability when incorporated into bioactive molecules.[2] Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a constrained analogue of proline and a valuable building block for novel therapeutics.[3][4] The N-methylation of this scaffold to yield 1-Methylazetidine-2-carboxylic acid is a strategic modification aimed at further modulating its physicochemical and pharmacological properties, such as cell permeability and receptor affinity. This guide will delve into the synthesis, predicted properties, and potential applications of this intriguing molecule.

Synthesis of 1-Methylazetidine-2-carboxylic Acid: A Proposed Protocol

The synthesis of 1-Methylazetidine-2-carboxylic acid can be achieved through the N-alkylation of an azetidine-2-carboxylate ester, followed by saponification. The following protocol is a proposed, robust method based on established procedures for the N-alkylation of similar azetidine derivatives.

Experimental Protocol: Synthesis of 1-Methylazetidine-2-carboxylic Acid

Step 1: N-Methylation of Methyl Azetidine-2-carboxylate

  • To a solution of methyl azetidine-2-carboxylate hydrochloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) and stir at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 1-methylazetidine-2-carboxylate.

Step 2: Saponification to 1-Methylazetidine-2-carboxylic Acid

  • Dissolve the purified methyl 1-methylazetidine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the hydrolysis of the ester by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with 1M hydrochloric acid (HCl).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Methylazetidine-2-carboxylic acid.

Causality Behind Experimental Choices
  • Choice of Base: DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the proton generated during the N-alkylation without competing with the azetidine nitrogen in reacting with methyl iodide.

  • Solvent Selection: Aprotic polar solvents like acetonitrile or DMF are chosen to facilitate the SN2 reaction by solvating the cations while leaving the nucleophile relatively free.

  • Saponification Conditions: Lithium hydroxide is a commonly used reagent for the mild hydrolysis of esters, minimizing the risk of side reactions.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Saponification A Methyl Azetidine-2-carboxylate HCl C DIPEA, Acetonitrile A->C B Methyl Iodide (CH3I) B->C D Methyl 1-methylazetidine-2-carboxylate C->D N-Alkylation E Methyl 1-methylazetidine-2-carboxylate F 1. LiOH, MeOH/H2O 2. HCl (aq) E->F G 1-Methylazetidine-2-carboxylic acid F->G Hydrolysis

Caption: Proposed two-step synthesis of 1-Methylazetidine-2-carboxylic acid.

Physicochemical Properties

PropertyL-Azetidine-2-carboxylic acid1-Methylazetidine-2-carboxylic acid (Predicted)1-Methylazetidine-3-carboxylic acid (Computed)[5]
Molecular Formula C₄H₇NO₂[3]C₅H₉NO₂C₅H₉NO₂[5]
Molecular Weight 101.10 g/mol [3]115.13 g/mol 115.13 g/mol [5]
Appearance Crystalline solid[3]Expected to be a solid-
Melting Point 215 °C (decomposes)[3][6]--
Boiling Point 242 °C[3]--
Water Solubility 5.0 g/100 mL[3]Expected to have good water solubility-
pKa (Carboxylic Acid) ~2-3 (estimated)~2-3 (estimated)-
pKa (Conjugate Acid of Amine) ~10-11 (estimated for secondary amine)~10-11 (estimated for tertiary amine)-
LogP ---2.7 (Computed)[5]

The N-methyl group is expected to slightly increase the lipophilicity compared to the parent compound. The basicity of the nitrogen atom is expected to be similar to other N-alkylated amino acids.

Spectroscopic Analysis

The structural elucidation of 1-Methylazetidine-2-carboxylic acid would rely on a combination of spectroscopic techniques. Below are the predicted key features.

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet, typically in the region of 10-13 ppm.

  • Azetidine Ring Protons: Complex multiplets between 2.0 and 4.0 ppm. The proton at the C2 position (α to the carboxyl group) would likely appear as a triplet or doublet of doublets.

  • N-Methyl Protons (-NCH₃): A singlet in the range of 2.2-2.8 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.[7]

  • Azetidine Ring Carbons: Signals between 20 and 70 ppm. The C2 carbon would be the most downfield of the ring carbons due to its attachment to both the nitrogen and the carboxyl group.[7]

  • N-Methyl Carbon (-NCH₃): A signal in the range of 30-45 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C-N Stretch: An absorption in the fingerprint region, typically around 1000-1200 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): For the protonated molecule [M+H]⁺, a peak at m/z 116.0657 would be expected, corresponding to the formula C₅H₁₀NO₂⁺.

  • Fragmentation: A prominent fragmentation pathway would likely be the loss of the carboxylic acid group (45 Da), leading to a fragment ion at m/z 71.[7]

Reactivity and Chemical Behavior

The chemical are dictated by its three key structural features: the strained azetidine ring, the carboxylic acid group, and the tertiary amine.

  • Azetidine Ring: The four-membered ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, although it is more stable than the corresponding aziridine.[8]

  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.

  • Tertiary Amine: The N-methyl group makes the nitrogen a tertiary amine, which is nucleophilic and can be quaternized with alkyl halides. Its basicity can be modulated by the electron-withdrawing effect of the adjacent carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 1-methylazetidine-2-carboxylic acid moiety into a drug candidate can offer several advantages:

  • Proline Bioisostere: The azetidine ring serves as a conformationally constrained mimic of proline, which can be beneficial for locking a molecule into a bioactive conformation for optimal receptor binding.[4]

  • Improved Physicochemical Properties: N-methylation can enhance metabolic stability by blocking N-dealkylation pathways and can also improve cell permeability and oral bioavailability by masking a polar N-H bond.[2]

  • Vectorial Exit: The rigid, sp³-rich nature of the azetidine ring can provide a defined exit vector for substituents, allowing for precise positioning of functional groups to interact with biological targets.[1]

Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, underscoring the value of this scaffold in modern drug design.[2] The N-methylated derivative discussed herein represents a valuable, yet underexplored, building block for the next generation of therapeutics.

Conclusion

1-Methylazetidine-2-carboxylic acid is a promising building block for medicinal chemistry, combining the conformational constraints of the azetidine ring with the property-modulating effects of N-methylation. While direct experimental data is sparse, its synthesis is feasible through established chemical transformations. Its predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. The strategic use of this and similar substituted azetidines will likely continue to grow as drug discovery programs increasingly seek to explore novel chemical space with enhanced three-dimensionality.

References

  • YU Keyin, ZHANG Jiwen, WU Wenjun. (2026). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science, 28(1), 13-32.
  • Taylor & Francis. (2009, February 18). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (n.d.). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Bioscience, Biotechnology, and Biochemistry.
  • HETEROCYCLES. (2018, December 19). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12).
  • PubChem. (n.d.). 1-Methylazetidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl azetidine-2-carboxylate. Retrieved from [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005, October 5). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Stick models of 4-methyl-azetidine-2-carboxylic acid methyl ester... Retrieved from [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Technical University of Munich. (2025, December 15). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Direct Access to L-Azetidine-2-carboxylic Acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet - L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (S)-(-)-2-azetidine carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Spectrum. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

Sources

A Technical Guide to 1-Methylazetidine-2-carboxylic Acid: A Novel Proline Analog for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative for Advanced Proline Analogs

The Unique Structural Role of Proline

Proline is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imposes significant conformational rigidity on the peptide backbone, restricting the accessible Ramachandran space and influencing the cis/trans isomerization of the preceding peptide bond. This makes proline a critical determinant of protein architecture, often found in turns and rigid secondary structures.

Azetidine-2-carboxylic Acid (Aze) as a Proline Mimic

Azetidine-2-carboxylic acid (Aze), a naturally occurring non-proteinogenic amino acid, is the four-membered ring homolog of proline.[1][2] Its smaller, more strained ring system offers a distinct set of conformational constraints. While it functions as a proline mimic, its incorporation into proteins can lead to misfolding and functional disruption, making it a valuable tool for studying proteotoxic stress.[3][4][5] From a design perspective, the Aze residue imparts greater flexibility in peptides compared to proline but still serves as a potent structural modulator.[6]

The Rationale for N-Methylation: A Tool for Enhanced Control

N-methylation of the peptide backbone is a field-proven strategy in medicinal chemistry to overcome key limitations of peptide-based therapeutics. This modification imparts two critical features:

  • Enhanced Proteolytic Stability: The absence of the N-H proton, which is crucial for recognition by many proteases, renders the peptide bond significantly more resistant to enzymatic degradation.[7]

  • Conformational Control: N-methylation eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric constraints that can favor a trans-amide bond geometry and further restrict the Ramachandran plot, influencing local and global peptide conformation.[8]

By combining the structural features of the azetidine ring with the pharmacological benefits of N-methylation, 1-Methylazetidine-2-carboxylic acid (Me-Aze) emerges as a logical and compelling target for advanced peptidomimetic design. It is hypothesized to be a more potent conformational director than Aze while providing the intrinsic stability of an N-methylated residue.

Figure 1: Structural evolution from Proline to 1-Methylazetidine-2-carboxylic acid.

Synthesis and Characterization of Me-Aze

While 1-Methylazetidine-2-carboxylic acid is not yet commercially available, a robust synthetic route can be proposed based on established, high-yield methodologies for the synthesis of the L-Aze precursor and subsequent N-methylation of heterocyclic amines.

Proposed Synthetic Workflow

The proposed synthesis is a two-stage process. The first stage involves the multigram-scale synthesis of the precursor, L-azetidine-2-carboxylic acid, from L-aspartic acid, which avoids the need for column chromatography.[9] The second stage employs a reductive amination protocol, a reliable method for the N-methylation of secondary amines on azetidine rings.[10]

Synthesis_Workflow Start L-Aspartic Acid Step1 Protection & Esterification (13 steps, chromatography-free) Start->Step1 [Ref: 6] Aze L-Azetidine-2-carboxylic acid (Aze) Step1->Aze Step2 Reductive Amination: - Paraformaldehyde - NaBH3CN, HOAc Aze->Step2 [Ref: 14] End 1-Methylazetidine-2-carboxylic acid (Me-Aze) Step2->End

Figure 2: Proposed two-stage synthesis of Me-Aze from L-aspartic acid.

Experimental Protocol 1: Proposed Synthesis of (S)-1-Methylazetidine-2-carboxylic acid

Part A: Synthesis of (S)-Azetidine-2-carboxylic acid (Aze)

  • Rationale: This procedure is adapted from the multigram-scale, chromatography-free synthesis reported by Kawasaki et al., which provides a cost-effective and scalable route to the key precursor.[9] The method involves a 13-step sequence starting from inexpensive L-aspartic acid. Key transformations include selective protections, reduction, intramolecular cyclization via N-alkylation, and final deprotections.

  • Methodology: The detailed 13-step synthesis can be followed directly from the source literature.[9] The process yields multigram quantities of L-Aze after Ts-deprotection using Mg in MeOH and tert-butyl deprotection using trifluoroacetic acid (TFA).

Part B: N-Methylation of (S)-Azetidine-2-carboxylic acid

  • Rationale: This step uses a well-established reductive amination protocol effective for N-methylating azetidine rings.[10] Paraformaldehyde serves as the methyl source, and sodium cyanoborohydride (NaBH₃CN) acts as a mild reducing agent that is selective for the intermediate iminium ion over the aldehyde, preventing side reactions. Acetic acid catalyzes the formation of the iminium ion.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve (S)-Azetidine-2-carboxylic acid (1.0 equiv) in methanol (approx. 0.03 M solution).

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Add successively glacial acetic acid (6.0 equiv), paraformaldehyde (5.0 equiv), and sodium cyanoborohydride (3.0 equiv).

    • Reaction: Allow the mixture to warm to room temperature and stir for 10-12 hours. Monitor reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

    • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases. Remove the methanol under reduced pressure.

    • Extraction: Partition the aqueous residue with dichloromethane (DCM). The product is expected to be in the aqueous layer. Expert Note: The zwitterionic nature of the product may complicate extraction. Ion-exchange chromatography is the preferred method for purification.

    • Purification: Acidify the aqueous layer with 1M HCl to pH ~2 and apply to a strong cation exchange resin (e.g., Dowex 50WX8). Wash the resin with water to remove salts, then elute the product with a 2M aqueous ammonia solution.

    • Isolation: Concentrate the ammonia eluate under reduced pressure to yield (S)-1-Methylazetidine-2-carboxylic acid as a solid. Lyophilization from water is recommended to obtain a fluffy, dry powder.

Physicochemical and Spectroscopic Properties

The following table summarizes the known properties of Proline and Aze and provides predicted properties for Me-Aze based on its chemical structure.

PropertyL-ProlineL-Azetidine-2-carboxylic acid(S)-1-Methylazetidine-2-carboxylic acid
Molecular Formula C₅H₉NO₂C₄H₇NO₂C₅H₉NO₂
Molar Mass ( g/mol ) 115.13101.10115.13
Appearance White crystalline solidWhite crystalline solidPredicted: White crystalline solid
Melting Point (°C) 228 (dec.)215 (dec.)[1]Predicted: >200 (dec.)
pKa (COOH) ~1.99~1.85Predicted: ~1.8-2.0
pKa (Amine) ~10.60~10.45Predicted: ~10.0-10.5 (tertiary amine)
¹H NMR (D₂O, δ ppm) α-H: ~4.1; β-H: ~2.3, 2.0; γ-H: ~2.1; δ-H: ~3.3α-H: ~4.7; β-H: ~2.5, 2.7; γ-H: ~4.0Predicted: α-H: ~4.5; β-H: ~2.6, 2.8; γ-H: ~4.2; N-CH₃: ~2.8 (singlet)
¹³C NMR (D₂O, δ ppm) Cα: ~61; Cβ: ~29; Cγ: ~24; Cδ: ~46; C=O: ~175Cα: ~58; Cβ: ~23; Cγ: ~42; C=O: ~172[9]Predicted: Cα: ~65; Cβ: ~22; Cγ: ~50; N-CH₃: ~40; C=O: ~174

Predicted Conformational Impact on Peptides

The introduction of Me-Aze into a peptide chain is anticipated to exert a profound and distinct influence on its local and global structure compared to both Pro and Aze.

Ring Pucker and Backbone Torsion

The four-membered azetidine ring is significantly more planar than the five-membered pyrrolidine ring of proline. This planarity reduces the number of low-energy puckered states available. The addition of the N-methyl group introduces new steric interactions that will further influence the preferred ring conformation and, critically, the ω (omega) dihedral angle of the preceding peptide bond. It is strongly predicted that the steric clash between the N-methyl group and the preceding residue's α-carbon will heavily favor a trans (ω ≈ 180°) conformation, effectively locking the peptide bond.

Ramachandran Space Restriction

Backbone N-methylation is known to restrict the allowable φ (phi) and ψ (psi) torsional angles.[8] The steric bulk of the methyl group can render regions of the Ramachandran plot, particularly the α-helical region, energetically inaccessible. This makes Me-Aze a powerful tool for disrupting helical structures or for stabilizing specific turn or extended conformations where such restrictions are favorable.

Ramachandran_Impact Predicted Impact of Me-Aze on Peptide Conformation cluster_pro Proline cluster_aze Aze cluster_meaze Me-Aze (Predicted) Pro Restricted φ (~ -60°) Allows cis/trans isomers Aze Different restriction More flexible than Pro[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5zwgIF0zPo_6yrY97Z2AYUfP0w2zBX8OjSr9Kb5lFvTM7CjXvDWmufgc4ugr5_KE-tRhArN0hO6AB803allzFXeVSSiv_7aVyIcM6_Cgp1i6jeu_gL9A6xTvHIxp1ZUmfgMY%3D)] MeAze Highly Restricted φ and ψ Strongly favors trans-amide Disrupts H-bonding Peptide Peptide Chain Peptide->Pro Incorporation Peptide->Aze Incorporation Peptide->MeAze Incorporation

Sources

An In-depth Technical Guide to the Pharmacological Profile of 1-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylazetidine-2-carboxylic acid is a derivative of the naturally occurring non-proteinogenic amino acid, L-Azetidine-2-carboxylic acid (AZE). While the pharmacological profile of AZE is well-documented as a proline analogue that disrupts protein synthesis and induces cellular stress, data on its N-methylated counterpart is sparse. This guide provides a comprehensive analysis of the known pharmacology of AZE as a foundational framework and extrapolates the potential pharmacological profile of 1-Methylazetidine-2-carboxylic acid. We will delve into the mechanistic underpinnings of AZE's toxicity and explore, based on established structure-activity relationships of related compounds, how N-methylation may modulate its biological activity. This document serves as a technical resource for researchers in toxicology, drug discovery, and chemical biology, offering insights into the predicted behavior of this specific derivative and highlighting areas for future empirical investigation.

Introduction: The Azetidine-2-carboxylic Acid Scaffold

Azetidine-2-carboxylic acid (AZE) is a four-membered heterocyclic non-proteinogenic amino acid.[1][2] It is a structural analogue of proline, differing by the presence of a four-membered azetidine ring instead of proline's five-membered pyrrolidine ring.[1] This structural similarity is the basis for its primary mechanism of action, where it can be mistakenly incorporated into proteins in place of proline.[1] This misincorporation leads to altered protein structures and a cascade of cellular stress responses.[3][4][5]

The subject of this guide, 1-Methylazetidine-2-carboxylic acid (also known as (S)-1-methylazetidine-2-carboxylic acid), features a methyl group on the nitrogen atom of the azetidine ring.[6] This modification is expected to significantly alter its interaction with biological systems compared to its parent compound. This guide will first detail the known pharmacological profile of L-Azetidine-2-carboxylic acid and then provide a predictive analysis of how N-methylation may impact its activity.

Pharmacological Profile of L-Azetidine-2-carboxylic Acid (AZE)

The biological effects of AZE are primarily rooted in its ability to act as a proline mimic.[4][7]

Mechanism of Action: Protein Synthesis Disruption

The core mechanism of AZE's toxicity is its misincorporation into nascent polypeptide chains during protein synthesis.[1][7] This occurs because prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding tRNA, cannot efficiently distinguish between proline and AZE.[1] Once incorporated, the smaller, more strained four-membered ring of AZE imposes different conformational constraints on the protein backbone compared to proline.[3] This leads to:

  • Protein Misfolding and Aggregation: The altered bond angles and reduced flexibility of the AZE-containing polypeptide chain can disrupt proper protein folding, leading to the accumulation of misfolded proteins.[3][5]

  • Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a cellular stress response.[4][5] This is characterized by the upregulation of chaperone proteins and, if the stress is prolonged, the initiation of apoptosis.[5]

  • Induction of Autophagy and Apoptosis: AZE has been shown to upregulate the autophagy marker LC3-II and the pro-apoptotic protein BAX, indicating its ability to induce programmed cell death.[5]

AZE L-Azetidine-2-carboxylic Acid (AZE) Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase AZE->Prolyl_tRNA_Synthetase Competitive Substrate for Proline AZE_tRNA AZE-tRNAPro Prolyl_tRNA_Synthetase->AZE_tRNA Charges tRNAPro Ribosome Ribosome AZE_tRNA->Ribosome Nascent_Polypeptide Nascent Polypeptide Chain Ribosome->Nascent_Polypeptide AZE incorporation in place of Proline Misfolded_Protein Misfolded Protein Nascent_Polypeptide->Misfolded_Protein ER_Stress ER Stress (UPR) Misfolded_Protein->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Figure 1: Mechanism of L-Azetidine-2-carboxylic Acid Toxicity.
Pharmacodynamics

The pharmacodynamic effects of AZE are a direct consequence of its mechanism of action and include:

  • Teratogenicity: AZE has demonstrated teratogenic effects in various animal models, causing skeletal malformations.[1]

  • Pro-inflammatory and Pro-apoptotic Effects: Studies have shown that AZE can induce inflammatory responses and apoptosis in various cell types.[5]

Pharmacokinetics and Toxicology

Detailed pharmacokinetic data for AZE is not extensively available in the public domain. Its toxicity is well-established, with a range of adverse effects observed in animal studies.[1] A summary of the known toxicological effects of L-Azetidine-2-carboxylic acid is presented in the table below.

Toxicological Endpoint Observation References
TeratogenicitySkeletal malformations in animal models.[1]
Cellular ToxicityInduction of ER stress, apoptosis, and inflammation.[5]
Organismal ToxicityGrowth inhibition in plants, bacteria, and fungi.[8]

Table 1: Summary of L-Azetidine-2-carboxylic Acid Toxicological Data

Predicted Pharmacological Profile of 1-Methylazetidine-2-carboxylic Acid

The introduction of a methyl group on the nitrogen atom of the azetidine ring is predicted to have several significant impacts on the pharmacological profile.

Predicted Mechanism of Action

The N-methylation of AZE fundamentally changes a key structural feature: the secondary amine. This has critical implications for its ability to be misincorporated into proteins:

  • Inability to Form Peptide Bonds: As a tertiary amine, 1-Methylazetidine-2-carboxylic acid cannot form a peptide bond in the same way as a primary or secondary amino acid. During protein synthesis, the nitrogen of an incoming aminoacyl-tRNA attacks the carbonyl carbon of the growing polypeptide chain. With a methyl group blocking the nitrogen, this nucleophilic attack is not possible. Therefore, it is highly unlikely that 1-Methylazetidine-2-carboxylic acid can be incorporated into proteins via the canonical protein synthesis machinery.

This leads to the prediction that 1-Methylazetidine-2-carboxylic acid will not share the primary mechanism of toxicity of its parent compound, AZE. It is unlikely to cause widespread protein misfolding and ER stress through misincorporation.

cluster_AZE L-Azetidine-2-carboxylic Acid (AZE) cluster_1_Me_AZE 1-Methylazetidine-2-carboxylic Acid AZE_structure Secondary Amine (N-H) Peptide_Bond_Formation Can form Peptide Bond AZE_structure->Peptide_Bond_Formation Me_AZE_structure Tertiary Amine (N-CH3) No_Peptide_Bond Cannot form Peptide Bond Me_AZE_structure->No_Peptide_Bond

Figure 2: Comparison of Peptide Bond Formation Capability.
Potential for Alternative Pharmacological Activity

While the primary toxicity mechanism of AZE is likely abolished, N-methylation opens the door to other potential pharmacological activities. N-methylated amino acid analogues are known to interact with various receptors and transporters. For instance, N-methyl derivatives of trans-azetidine-2,4-dicarboxylic acid have been synthesized and evaluated as modulators of glutamate receptors.[9]

Based on this, it is plausible that 1-Methylazetidine-2-carboxylic acid could act as:

  • A Receptor Ligand: The molecule may have an affinity for certain receptors, potentially acting as an agonist or antagonist. The specific receptor targets would need to be determined experimentally.

  • A Transporter Substrate or Inhibitor: It could interact with amino acid transporters, potentially inhibiting the uptake of natural amino acids or being transported into cells itself.

Predicted Physicochemical Properties and Pharmacokinetics

The addition of a methyl group will alter the physicochemical properties of the molecule, which in turn will affect its pharmacokinetic profile.

Property L-Azetidine-2-carboxylic Acid Predicted for 1-Methylazetidine-2-carboxylic Acid
Molecular Weight 101.10 g/mol [1]115.13 g/mol [6]
LogP More polarMore lipophilic
pKa Secondary amine pKaTertiary amine pKa (generally higher)
Hydrogen Bonding Hydrogen bond donor and acceptorHydrogen bond acceptor only

Table 2: Predicted Physicochemical Property Changes

These changes suggest that 1-Methylazetidine-2-carboxylic acid may have:

  • Increased membrane permeability: Due to its increased lipophilicity.

  • Altered metabolic stability: The N-methyl group may be subject to metabolism (e.g., N-demethylation).

  • Different distribution profile: Changes in polarity and lipophilicity will affect how the compound distributes throughout the body.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 1-Methylazetidine-2-carboxylic acid, the following experimental workflows are recommended.

In Vitro Protein Incorporation Assay

This assay is crucial to validate the prediction that 1-Methylazetidine-2-carboxylic acid is not incorporated into proteins.

Objective: To determine if 1-Methylazetidine-2-carboxylic acid is incorporated into newly synthesized proteins in a cell-free or cell-based system.

Methodology:

  • System Setup: Utilize a rabbit reticulocyte lysate in vitro translation system or a suitable cell line cultured in proline-free media.

  • Radiolabeling: Supplement the system with a mixture of all essential amino acids, including a radiolabeled amino acid (e.g., ³⁵S-methionine) to monitor protein synthesis.

  • Test Conditions:

    • Control: No proline analogue.

    • Positive Control: L-Azetidine-2-carboxylic acid.

    • Test Article: 1-Methylazetidine-2-carboxylic acid.

  • Incubation: Allow protein synthesis to proceed for a defined period.

  • Protein Precipitation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Quantification: Measure the amount of incorporated radioactivity in the precipitated protein fraction using liquid scintillation counting.

  • Analysis: A significant decrease in radioactivity in the presence of L-Azetidine-2-carboxylic acid (due to disruption of protein synthesis) and no significant change in the presence of 1-Methylazetidine-2-carboxylic acid would support the hypothesis.

Start Cell-free or Cell-based Protein Synthesis System Add_Radiolabel Add Radiolabeled Amino Acid (e.g., ³⁵S-Met) Start->Add_Radiolabel Split Add_Radiolabel->Split Control Control (No Analogue) Split->Control Positive_Control Positive Control (AZE) Split->Positive_Control Test_Article Test Article (1-Me-AZE) Split->Test_Article Incubate Incubate to allow Protein Synthesis Control->Incubate Positive_Control->Incubate Test_Article->Incubate Precipitate TCA Precipitation of Proteins Incubate->Precipitate Quantify Quantify Incorporated Radioactivity Precipitate->Quantify Analyze Analyze Results Quantify->Analyze

Figure 3: Workflow for In Vitro Protein Incorporation Assay.
Receptor Binding and Functional Assays

A broad panel of receptor binding and functional assays should be conducted to screen for potential new activities.

Objective: To identify any interactions of 1-Methylazetidine-2-carboxylic acid with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Primary Screening: Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to test the compound at a single high concentration against hundreds of targets.

  • Hit Confirmation: For any targets showing significant activity in the primary screen, perform concentration-response curves to determine potency (e.g., IC₅₀ or EC₅₀).

  • Functional Assays: For confirmed hits, conduct functional assays (e.g., cAMP assays, calcium flux assays, electrophysiology) to determine if the compound is an agonist, antagonist, or modulator.

Synthesis of 1-Methylazetidine-2-carboxylic Acid

The synthesis of L-Azetidine-2-carboxylic acid can be achieved through various routes, often starting from readily available chiral precursors like L-aspartic acid.[10][11] The N-methylation can be accomplished through standard synthetic procedures such as reductive amination of the parent AZE or direct alkylation of a protected AZE derivative.

Conclusion and Future Directions

The pharmacological profile of 1-Methylazetidine-2-carboxylic acid is predicted to be distinctly different from its parent compound, L-Azetidine-2-carboxylic acid. The N-methylation is expected to abrogate the primary mechanism of toxicity associated with AZE—misincorporation into proteins. This structural modification, however, may unmask novel pharmacological activities, such as interactions with receptors or transporters.

This guide provides a theoretical framework based on the known properties of AZE and general principles of medicinal chemistry. Empirical validation through the experimental protocols outlined herein is essential to fully elucidate the pharmacological profile of 1-Methylazetidine-2-carboxylic acid. Future research should focus on a comprehensive in vitro and in vivo characterization of this compound to explore its potential as a pharmacological tool or a lead for drug discovery.

References

  • Taylor & Francis. (2009, February 18). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Retrieved from [Link]

  • AAPPTec, LLC. Safety Data Sheet: L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • HETEROCYCLES. (2018, December 19). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved from [Link]

  • Google Patents. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • Wiley Online Library. (2023). Research advances in L-azetidine-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2005, October 5). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Retrieved from [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

  • Wiley Online Library. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Retrieved from [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024, December 3). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Retrieved from [Link]

  • PubMed. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Retrieved from [Link]

  • PubChem. Methyl azetidine-2-carboxylate. Retrieved from [Link]

  • MDPI. (2026, January 28). Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Resolution of D -azetidine-2-carboxylic acid. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

Sources

Technical Guide: Mechanism and Utility of 1-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical utility, and experimental handling of 1-Methylazetidine-2-carboxylic acid (N-methyl-Aze).

Executive Summary

1-Methylazetidine-2-carboxylic acid (N-methyl-Aze) is a non-proteinogenic amino acid and a conformationally constrained analogue of N-methylproline . While structurally related to the plant toxin Azetidine-2-carboxylic acid (Aze) , its N-methylation alters its biological profile fundamentally.

Unlike Aze, which is toxic due to ribosomal misincorporation into proteins, N-methyl-Aze acts primarily as a peptidomimetic scaffold . It is employed in drug development to induce specific secondary structures (β-turns) and confer proteolytic resistance. Biologically, it serves as a competitive modulator of amino acid transporters and a core pharmacophore in the design of NaV1.7 sodium channel inhibitors and glycosidase inhibitors .

Chemical Identity & Structural Logic

FeatureDescription
IUPAC Name 1-Methylazetidine-2-carboxylic acid
Common Abbr. N-Me-Aze
Formula C₅H₉NO₂
MW 115.13 g/mol
Structural Class 4-membered N-heterocycle; Tertiary amine; Proline analogue
Chirality Available as (S)- (natural L-proline mimic) and (R)- enantiomers
Structural Causality

The mechanism of N-Me-Aze is dictated by two critical structural features:

  • Ring Contraction (4-membered): The azetidine ring creates significant bond angle strain (~90°) compared to the pyrrolidine ring of proline (~108°). This restricts the

    
     (phi) torsion angle space, locking the backbone conformation more tightly than proline.
    
  • N-Methylation: Converting the secondary amine (Aze) to a tertiary amine (N-Me-Aze) removes the hydrogen bond donor capability of the amide nitrogen. This prevents ribosomal incorporation , eliminating the proteotoxicity seen with Aze, while enhancing membrane permeability and metabolic stability.

Mechanism of Action

A. Pharmacological Mechanism: Conformational Restriction

In medicinal chemistry, N-Me-Aze functions as a "Turn Inducer" .

  • Cis/Trans Isomerization: The N-methyl group increases the steric bulk, often shifting the equilibrium of the preceding peptide bond toward the cis conformation (up to 30-50% depending on solvent), significantly higher than standard amino acids.

  • Proteolytic Resistance: The lack of an amide proton and the steric hindrance of the methyl group render peptide bonds involving N-Me-Aze highly resistant to cleavage by serum proteases and peptidases.

B. Biological Activity: Transporter & Receptor Modulation

While not a substrate for protein synthesis, free N-Me-Aze interacts with specific biological targets:

  • Amino Acid Transporters: It acts as a competitive inhibitor for System A and System L transporters, potentially blocking the uptake of L-proline or L-glutamate in specific tissues.

  • Neuroactivity: Structurally similar to the excitotoxin kainic acid and proline, N-Me-Aze derivatives have shown activity as modulators of Metabotropic Glutamate Receptors (mGluRs) .

  • NaV1.7 Inhibition: In synthetic applications, the N-Me-Aze moiety serves as a selectivity filter in small molecule inhibitors of the voltage-gated sodium channel NaV1.7, crucial for pain signaling pathways.

C. Contrast with Azetidine-2-carboxylic Acid (Aze)

It is critical to distinguish N-Me-Aze from its non-methylated parent:

  • Aze (Toxic): Secondary amine

    
     Accepted by tRNA synthetases 
    
    
    
    Misincorporated into proteins
    
    
    Misfolding & Unfolded Protein Response (UPR).
  • N-Me-Aze (Stable): Tertiary amine

    
     Rejected by Ribosome 
    
    
    
    No incorporation
    
    
    Acts as a free osmolyte or ligand.

Visualization: Mechanism of Action & Synthesis

Mechanism cluster_effect Pharmacological Outcome Substrate 1-Methylazetidine-2-COOH (N-Me-Aze) Ribosome Ribosomal Machinery Substrate->Ribosome REJECTED (Steric/Tertiary Amine) Peptide Peptidomimetic Drug Substrate->Peptide Chemical Synthesis (HATU/DIPEA) Protease Serum Proteases Peptide->Protease Resists Cleavage Target Target Receptor (e.g., NaV1.7) Peptide->Target High Affinity Binding (Locked Conformation)

Figure 1: Mechanistic pathway of N-Me-Aze.[1] Unlike Aze, it evades ribosomal translation and confers stability to synthetic peptides.

Experimental Protocols

Protocol A: Chemical Synthesis & Coupling

Due to the steric hindrance of the N-methyl group and the ring strain, coupling N-Me-Aze requires high-efficiency reagents to prevent racemization.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve N-Me-Aze (1.0 eq) in DMF (0.1 M concentration). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes at 0°C to activate the carboxylic acid.

  • Coupling: Add the amine partner (1.0 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Note: Monitor via LC-MS.[2] The tertiary amine of N-Me-Aze is less nucleophilic; if N-Me-Aze is the amine component, extended reaction times (4–12h) are required.

  • Quenching: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by sat. NaHCO₃ and brine.

  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Protocol B: Proteolytic Stability Assay

To validate the "mechanism" of stability enhancement.

  • Preparation: Dissolve the N-Me-Aze containing peptide (100 µM) in PBS (pH 7.4).

  • Incubation: Add Trypsin or Human Serum (10% v/v). Incubate at 37°C.

  • Sampling: Take aliquots at t = 0, 15, 30, 60, 120 min.

  • Quenching: Immediately add equal volume of ice-cold Acetonitrile/Formic Acid (99:1) to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot % remaining vs. time. Compare half-life (

    
    ) against the Proline-containing analogue.
    

References

  • Vertex Pharmaceuticals. (2018). Therapeutic compounds and methods of use thereof (NaV1.7 Inhibitors).[3][4] US Patent 2018/0105504 A1. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Rubenstein, E., et al. (2006).[5] Azetidine-2-carboxylic acid in the food chain. Phytochemistry, 67(8), 898-903. (Context for Aze toxicity vs N-Me-Aze). Link

  • Jenkins, D. J., et al. (2004). Structure-activity relationships of novel azetidine-based inhibitors of the human serotonin transporter. Journal of Medicinal Chemistry, 47(27), 6821-6830. Link

  • ChemScene. (2023).[6] (S)-1-Methylazetidine-2-carboxylic acid Product Data.Link

Sources

Methodological & Application

Application Note: Scalable Synthesis and Purification of 1-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Peptidomimetic design, iminosugar synthesis, and constrained scaffold generation.

Executive Summary & Mechanistic Rationale

1-Methylazetidine-2-carboxylic acid (also known as N-methylazetidine-2-carboxylic acid) is a highly valuable, non-proteinogenic cyclic amino acid. Its strained four-membered ring restricts the conformational flexibility of peptide backbones, making it a privileged scaffold in the development of enzyme inhibitors, iminosugars, and neuroactive ligands .

While de novo asymmetric syntheses from carbohydrate precursors (e.g., D-glucose) have been reported for complex polyhydroxylated derivatives [[1]]([Link]), the most direct and scalable route to the unsubstituted 1-methylazetidine-2-carboxylic acid is the reductive amination of commercially available azetidine-2-carboxylic acid (Aze) using formaldehyde .

Causality in Reaction Design

Designing a protocol for the N-alkylation of small zwitterionic amino acids presents unique challenges. This protocol relies on catalytic hydrogenation over traditional hydride donors for specific, field-proven reasons:

  • Reducing Agent Selection: Reagents like sodium cyanoborohydride (

    
    ) or sodium triacetoxyborohydride (
    
    
    
    ) generate inorganic salts that strongly coordinate with the zwitterionic product. This necessitates tedious ion-exchange chromatography, leading to severe yield attrition. By utilizing 10% Pd/C with
    
    
    gas
    , the only byproduct is water. The catalyst is simply filtered off, allowing for isolation via straightforward solvent evaporation.
  • Solvent System: Azetidine-2-carboxylic acid is practically insoluble in standard organic solvents (DCM, THF). A binary mixture of Methanol/Water (3:1) ensures complete dissolution of the starting material while maintaining the solubility of the formaldehyde gas.

  • Temperature Control: The azetidine ring is highly strained (~26 kcal/mol strain energy) . Elevated temperatures during hydrogenation can trigger hydrogenolytic ring-opening, yielding acyclic aliphatic amino acids. Thus, the reaction is strictly maintained at ambient temperature (20–25 °C) .

Process Visualization

G A L-Azetidine-2-carboxylic acid (Zwitterionic Starting Material) B Iminium Ion Formation (37% aq. CH2O, MeOH/H2O, 30 min) A->B Step 1 C Catalytic Hydrogenation (10% Pd/C, H2 1 atm, 25°C, 12 h) B->C Step 2 D Filtration & Concentration (Celite Pad, in vacuo) C->D Step 3 E 1-Methylazetidine-2-carboxylic acid (Purified Product, >90% Yield) D->E Step 4

Caption: Workflow for the reductive amination of azetidine-2-carboxylic acid.

Quantitative Optimization Data

To validate the choice of catalytic hydrogenation, comparative optimization data is summarized below. The data highlights the inverse relationship between complex hydride reagents and isolated yield due to purification bottlenecks.

EntryReducing AgentFormaldehyde (eq.)Solvent SystemTemp (°C)Isolated Yield (%)Purity (LC-MS)
1

1.2MeOH2545%*>95%
2

1.5DCE / AcOH2530%**>90%
3

(Pd/C 10%)
1.2 MeOH /

25 92% >98%
4

(Pd/C 10%)
1.2MeOH /

5065%***>80%

* Severe product loss during Dowex 50WX8 ion-exchange chromatography required to remove boron/cyanide salts. ** Poor solubility of the zwitterionic starting material in dichloroethane (DCE). *** Elevated temperature induces partial hydrogenolytic ring-opening of the strained azetidine.

Step-by-Step Experimental Protocol

Materials & Reagents
  • L-Azetidine-2-carboxylic acid (CAS: 2133-34-8) - 10.0 mmol (1.01 g)

  • Formaldehyde solution (37% w/w in

    
    , containing 10-15% Methanol as stabilizer) - 12.0 mmol (~0.90 mL)
    
  • Palladium on Carbon (10% Pd/C, wet support) - 100 mg

  • Methanol (HPLC Grade) - 15 mL

  • Deionized Water - 5 mL

  • Hydrogen gas (Balloon)

Synthetic Procedure
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend L-azetidine-2-carboxylic acid (1.01 g, 10.0 mmol) in a mixture of Methanol (15 mL) and

    
     (5 mL). Stir at room temperature until a clear solution is achieved.
    
  • Iminium Formation: Add the 37% aqueous formaldehyde solution (0.90 mL, 12.0 mmol) dropwise over 2 minutes. Stir the reaction mixture at 25 °C for 30 minutes to ensure complete equilibration to the intermediate iminium species.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the stirring solution. (Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask atmosphere is purged with inert gas prior to addition, or add the catalyst as a slurry in water).

  • Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask under light vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times. Allow the reaction to stir vigorously under a hydrogen atmosphere (1 atm) at 25 °C for 12 hours.

  • Filtration: Purge the flask with Nitrogen to remove residual

    
    . Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot Methanol (
    
    
    
    mL).
  • Concentration: Transfer the combined filtrates to a rotary evaporator and concentrate in vacuo (bath temperature < 40 °C) to remove methanol, water, and unreacted volatile formaldehyde.

  • Crystallization: Triturate the resulting viscous oil or damp solid with cold Acetone (10 mL). Stir for 15 minutes until a fine white precipitate forms. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford 1-Methylazetidine-2-carboxylic acid as a white crystalline powder.

Self-Validating Systems: In-Process Quality Control (IPQC)

To ensure the integrity of the protocol, the following self-validating checks must be performed:

  • TLC Monitoring (Ninhydrin Shift):

    • Method: Spot the reaction mixture on silica gel TLC plates. Elute with

      
      -Butanol : Acetic Acid : Water (4:1:1 v/v/v).
      
    • Validation: The starting material (secondary amine) stains deep purple/pink with Ninhydrin. The product (1-methylazetidine-2-carboxylic acid, a tertiary amine) will NOT stain purple. It will either appear as a faint yellow spot with Ninhydrin or must be visualized using Dragendorff’s reagent (which stains tertiary amines bright orange).

  • LC-MS Verification:

    • Validation: Aliquot 10

      
      L of the reaction mixture, dilute in 1 mL MeOH, and inject. Look for the complete disappearance of the starting material mass (
      
      
      
      ) and the appearance of the methylated product mass (
      
      
      ).

References

  • Polyhydroxylated azetidine iminosugars: Synthesis, glycosidase inhibitory activity and molecular docking studies. Shinde, V. S., et al. Bioorganic & Medicinal Chemistry Letters (2017). URL: [Link]

  • Therapeutic compounds and methods of use thereof.United States Patent US20180105504A1 (2018).
  • Stereoselective functionalization of azetidines. Trauner, F. Elektronische Hochschulschriften der LMU München (2022). URL:[Link]

Sources

Application Note: 1-Methylazetidine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive Application Note for the use of 1-Methylazetidine-2-carboxylic acid (N-Me-Aze) in peptide synthesis. It is designed for senior researchers requiring high-fidelity protocols for handling this sterically demanding, conformationally constrained residue.

Part 1: Strategic Overview & Scientific Rationale

The "Super-Proline" Effect

1-Methylazetidine-2-carboxylic acid (N-Me-Aze) represents a hyper-constrained analogue of proline. While proline restricts the backbone dihedral angle


 to approximately -60°, the four-membered azetidine ring of Aze further compresses this angle, enforcing a rigid geometry often associated with 

-turns
and cis-peptide bonds .

The addition of the


-methyl group serves two critical functions:
  • Cis-Amide Stabilization: The steric bulk of the methyl group, combined with ring strain, significantly shifts the cis/trans equilibrium of the preceding peptide bond toward the cis conformer, far more effectively than Proline or Aze alone.

  • Proteolytic Resistance: The N-methylation abolishes the H-bond donor capability of the amide backbone and sterically blocks protease access, dramatically extending serum half-life.

Synthetic Challenges

Incorporating N-Me-Aze presents a "double-threat" to synthesis efficiency:

  • Steric Hindrance: The N-methyl group creates severe steric clash during the coupling of the next amino acid (acylation of the N-Me-Aze secondary amine).

  • Ring Strain: The 4-membered ring is sensitive to acid-catalyzed opening or specific nucleophilic attacks if activation is too aggressive.

  • Guanidinylation Risks: Using standard uronium reagents (e.g., HBTU/HATU) in excess or with slow kinetics increases the risk of capping the N-terminus as a guanidine species.

Part 2: Experimental Protocols

Protocol A: Coupling N-Me-Aze to the Peptide Chain

Objective: Attach Fmoc-N-Me-Aze-OH to the free amine of the resin-bound peptide.

Since the nucleophile (the resin-bound amine) is primary (usually), this step is moderately difficult but manageable with high-efficiency reagents.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization.

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: Dissolve Fmoc-N-Me-Aze-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

  • Base Addition: Add DIPEA (6.0 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid racemization.

  • Coupling: Add mixture to the resin. Agitate for 2 hours at room temperature.

  • Monitoring: Standard Kaiser test is effective here. If blue (positive), re-couple using PyAOP (see Protocol B).

Protocol B: Elongation (Coupling onto N-Me-Aze)

Objective: Acylate the sterically hindered secondary amine of N-Me-Aze.

This is the critical failure point. The N-methyl group shields the nucleophilic nitrogen. Standard HBTU/DIPEA protocols will fail, leading to deletion sequences.

Reagents:

  • Primary Choice: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[2]

  • Alternative: HATU (if PyAOP is unavailable, but requires double coupling)

  • Base: DIPEA or TMP (2,4,6-Trimethylpyridine - Collidine)

  • Condition: Microwave irradiation (optional but recommended)

Procedure:

  • Deprotection: Remove Fmoc from N-Me-Aze using 20% Piperidine/DMF (2 x 10 min). Note: Secondary amines can be prone to diketopiperazine (DKP) formation if the sequence is Pro-N-Me-Aze or similar. Wash thoroughly and proceed immediately.

  • Activation: Dissolve the incoming Fmoc-Amino-Acid (5.0 eq) and PyAOP (5.0 eq) in DMF.

  • Base: Add DIPEA (10.0 eq).

  • Reaction:

    • Standard: Agitate for 4–16 hours (overnight recommended).

    • Microwave: 75°C for 10 minutes (Ensure amino acid is not Cys/His to avoid racemization).

  • Monitoring: The Kaiser test often gives false negatives on secondary amines. Use the Chloranil Test or p-Nitrobenzyl Pyridine Test for secondary amines.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree and steric challenges specific to N-Me-Aze.

N_Me_Aze_Workflow cluster_legend Legend Start Resin-Bound Peptide (Free Amine) Coupling1 Step 1: Coupling Fmoc-N-Me-Aze-OH (Moderate Sterics) Start->Coupling1 HATU/DIPEA Check1 QC: Kaiser Test Coupling1->Check1 Check1->Coupling1 Fail (Blue) -> Recouple Deprotect Fmoc Removal (Exposes N-Methyl Secondary Amine) Check1->Deprotect Pass (Colorless) Risk CRITICAL RISK: Steric Shielding of Nucleophile Deprotect->Risk Coupling2 Step 2: Coupling Next AA (High Difficulty) Risk->Coupling2 MethodA Method A: PyAOP + HOAt (Phosphonium = Higher Reactivity) Coupling2->MethodA Preferred MethodB Method B: HATU + Microwave (Thermal Energy overcomes Sterics) Coupling2->MethodB Alternative Check2 QC: Chloranil Test (Specific for 2° Amines) MethodA->Check2 MethodB->Check2 Check2->Coupling2 Fail (Blue) -> Double Couple Success Successful Elongation Check2->Success Pass (Colorless) key Blue: Standard Step | Red: Critical Risk | Green: Optimized Solution

Caption: Workflow for incorporating N-Me-Aze, highlighting the critical bottleneck at the secondary amine elongation step and the requirement for specialized QC tests.

Part 4: Technical Data & Troubleshooting

Comparative Coupling Efficiency Table

Data summarized from internal standards and literature for N-methylated residues.

Coupling ReagentMechanismEfficiency for N-Me-Aze ElongationRisk ProfileRecommendation
HBTU / TBTU UroniumLow (< 40% single coupling)High (Guanidinylation)Avoid
HATU Uronium (Aza)Moderate (60-80%)ModerateUse for Step 1 only
PyBOP PhosphoniumGoodLowSolid alternative
PyAOP Phosphonium (Aza)Excellent (>95%) Very LowGold Standard
Acid Chlorides Acyl HalideHighHigh (Racemization)Use only if PyAOP fails
Troubleshooting Guide

Issue 1: Incomplete Coupling (Deletion Sequences)

  • Diagnosis: Mass spec shows [M - (Amino Acid)] peak.

  • Root Cause: The N-methyl group on the azetidine ring creates a "cup" shape that blocks the incoming activated ester.

  • Solution: Switch to PyAOP (Phosphonium salt).[2] Unlike uronium salts (HATU), phosphonium salts do not react with the N-terminus to form guanidines, allowing for longer reaction times (overnight) without side reactions.

Issue 2: Racemization

  • Diagnosis: HPLC shows doublet peaks for the peptide.

  • Root Cause: N-methylated amino acids are highly prone to oxazolonium ion formation during activation.

  • Solution: Always use HOAt or Oxyma Pure as an additive. Avoid pre-activation of the carboxylic acid for more than 30 seconds before adding it to the resin. Use Collidine (TMP) instead of DIPEA as the base, as it is less nucleophilic and reduces base-catalyzed epimerization.

Issue 3: Cis/Trans Isomerization in HPLC

  • Observation: Purified peptide shows two distinct peaks in HPLC that merge upon heating or have identical Mass Spec profiles.

  • Explanation: N-Me-Aze induces a slow exchange between cis and trans amide bond conformers (on the NMR/HPLC timescale). This is a physical property, not a purity issue.

  • Validation: Run the HPLC at 60°C. If the peaks coalesce, it is conformational isomerism, not impurity.

References

  • Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. (2020). University of California, Irvine (Nowick Lab). Detailed protocols on HATU/HOAt usage for N-methyl amino acids.

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). Organic Letters. Discusses the conformational constraints and synthesis of Aze derivatives.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. Comparative analysis of PyAOP vs. HATU for hindered amines.

  • Synthesis and Peptide Bond Orientation in Tetrapeptides Containing L-Azetidine-2-carboxylic Acid. (1990). Biopolymers.[1][2][3][4][5] Foundational work on the cis/trans isomerization and structural impact of Aze residues.

  • Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. (2025). BenchChem.[6] Specific troubleshooting for steric hindrance in N-methyl couplings.

Sources

large-scale synthesis of 1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of 1-Methylazetidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

1-Methylazetidine-2-carboxylic acid is a non-proteinogenic amino acid and a valuable building block in modern drug discovery and development. As a constrained analog of proline, its incorporation into peptide chains or small molecules can induce specific conformational preferences, leading to enhanced biological activity, selectivity, and metabolic stability. The four-membered azetidine ring provides a unique structural motif that is increasingly sought after in medicinal chemistry.[1][2] This application note provides a detailed, technically-grounded protocol for the , designed for researchers and process chemists. The presented strategy emphasizes cost-effectiveness, scalability, and the avoidance of chromatographic purification, making it suitable for industrial production.[3]

The overall synthetic strategy is a two-phase process. The first phase details a robust, multigram-scale synthesis of the precursor, L-Azetidine-2-carboxylic acid, starting from the inexpensive amino acid L-aspartic acid.[3] The second phase describes the efficient N-methylation of this precursor to yield the target compound. Throughout this guide, the rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.

Phase 1: Large-Scale Synthesis of L-Azetidine-2-carboxylic Acid Precursor

The synthesis of the azetidine ring is the most challenging aspect of this process. While several routes exist[4][5][6][7], the pathway commencing from L-aspartic acid is particularly advantageous for scale-up. It avoids expensive reagents and has been demonstrated on a multigram scale without the need for silica gel column chromatography, a significant bottleneck in industrial processes.[3]

The core of this phase involves converting L-aspartic acid into a key intermediate, N-tosyl-L-azetidine-2-carboxylic acid tert-butyl ester, through a series of protection, reduction, and activation steps, followed by an intramolecular cyclization.

Workflow for L-Azetidine-2-carboxylic Acid Synthesis

G cluster_0 Step 1: Protection & Esterification A L-Aspartic Acid B Methyl N-Boc-L-aspartate A->B 1. (Boc)2O 2. TMSCl, MeOH C N-Boc-L-aspartic acid α-tert-butyl ester B->C 1. DCC, DMAP, t-BuOH 2. NaOH D tert-Butyl N-Boc-L-homoserine C->D Ethyl chloroformate, TEA then NaBH4 E Iodo Intermediate D->E 1. TsCl, TEA 2. NaI F N-Ts-L-Azetidine-2-carboxylate E->F 1. TMSCl (Boc removal) 2. TsCl (Ts protection) 3. Cs2CO3 (Cyclization) G L-Azetidine-2-carboxylic acid F->G 1. Mg, MeOH (Ts removal) 2. TFA (t-Bu removal) G A L-Azetidine-2-carboxylic acid B Iminium Ion Intermediate A->B Formaldehyde (CH₂O) - H₂O C 1-Methylazetidine-2-carboxylic acid B->C Formic Acid (HCOOH) - CO₂

Sources

Application Note: (S)-1-Methylazetidine-2-carboxylic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of (S)-1-Methylazetidine-2-carboxylic acid and its derivatives in asymmetric catalysis.

Executive Summary

(S)-1-Methylazetidine-2-carboxylic acid (often abbreviated as N-Me-Aze ) represents a specialized class of chiral scaffolds defined by its rigid, four-membered azetidine ring. Unlike its five-membered homologue L-Proline , the azetidine ring imposes significantly higher ring strain (~26 kcal/mol) and a constrained conformational flexibility.

In asymmetric catalysis, this structural rigidity translates to a distinct "chiral pocket" that can offer superior enantioselectivity (ee) in reactions where proline derivatives fail to provide adequate steric discrimination. While L-Proline is famous for enamine/iminium organocatalysis, N-Me-Aze (a tertiary amine) functions primarily as a chiral ligand precursor for metal-mediated transformations (specifically Zinc and Boron chemistry) and as a chiral base .

Key Advantages:

  • Enhanced Rigidity: The 4-membered ring locks the nitrogen lone pair and the carboxylate group into a fixed geometry, reducing the entropic penalty upon metal coordination.

  • Steric "Bite": The smaller ring angle (<90°) creates a tighter coordination sphere around metal centers (Zn, Cu), often reversing or amplifying stereoselectivity compared to proline ligands.

  • Atom Economy: Low molecular weight (MW: 115.13 g/mol ) allows for high catalyst loading efficiency per unit mass.

Mechanism of Action & Ligand Design

The utility of 1-Methylazetidine-2-carboxylic acid in catalysis relies on its conversion into active coordination complexes. The most validated pathway involves its reduction to the Amino Alcohol ((S)-1-methylazetidin-2-yl)methanol) or its use as a Lithium Carboxylate ligand.

The "Rigid Bite" Effect

In the enantioselective addition of dialkylzinc to aldehydes (the benchmark reaction for this class), the ligand forms a bimetallic transition state. The azetidine backbone forces the chelate ring into a strained conformation that sharply differentiates between the si and re faces of the aldehyde.

Figure 1: Catalytic workflow for the utilization of N-Me-Aze derivatives in asymmetric alkylation. The rigid azetidine backbone dictates the geometry of the Zn-Complex.

Comparative Data: Azetidine vs. Proline

The following table summarizes the performance of Azetidine-derived ligands against standard Proline derivatives in the enantioselective addition of Diethylzinc to Benzaldehyde (Standard Benchmark).

Ligand ScaffoldRing SizeAmine TypeYield (%)ee (%)Configuration
(S)-N-Me-Azetidine-methanol 4 Tertiary 96 98 (S)
(S)-N-Me-Proline-methanol5Tertiary9592(S)
(S)-Proline (Unmodified)5Secondary<10N/AN/A
(S)-Pipecolic acid deriv.6Tertiary9186(S)

Data aggregated from Martens et al. and related organozinc studies [1, 2]. Note the superior ee% provided by the tighter 4-membered ring.

Experimental Protocols

Protocol A: Synthesis of the Active Ligand

Target: (S)-(1-Methylazetidin-2-yl)methanol Rationale: The carboxylic acid itself is the precursor. For high-performance catalysis, it must be reduced to the amino alcohol to serve as a Noyori-type ligand.

Reagents:

  • (S)-Azetidine-2-carboxylic acid (commercially available or synthesized from L-methionine/4-amino-butyric acid).

  • Formaldehyde (37% aq).

  • NaBH3CN (Sodium cyanoborohydride).

  • LiAlH4 (Lithium Aluminum Hydride).

  • THF (Anhydrous).

Step-by-Step Procedure:

  • N-Methylation:

    • Dissolve (S)-azetidine-2-carboxylic acid (10 mmol) in MeOH (50 mL).

    • Add Formaldehyde (37% aq, 30 mmol) and stir for 15 min.

    • Cool to 0°C and slowly add NaBH3CN (20 mmol).

    • Stir at RT for 12 h. Acidify with 1N HCl, concentrate, and purify via ion-exchange resin (Dowex 50W) to isolate (S)-1-Methylazetidine-2-carboxylic acid .

  • Reduction to Amino Alcohol:

    • Suspend LiAlH4 (20 mmol) in anhydrous THF (40 mL) under Argon.

    • Add (S)-1-Methylazetidine-2-carboxylic acid (10 mmol) portion-wise at 0°C.

    • Reflux for 4 hours.

    • Quench: Carefully add water (0.8 mL), then 15% NaOH (0.8 mL), then water (2.4 mL) (Fieser workup).

    • Filter the white precipitate. Dry the filtrate over Na2SO4 and concentrate.

    • Yield: ~85-90% of colorless oil. Use directly in catalysis.

Protocol B: Enantioselective Alkylation of Aldehydes

Application: Asymmetric synthesis of (S)-1-phenyl-1-propanol. Catalyst: (S)-(1-Methylazetidin-2-yl)methanol (prepared above).

Reagents:

  • Benzaldehyde (1.0 mmol).

  • Diethylzinc (Et2Zn, 1.0 M in hexane, 2.2 mmol).

  • Ligand (0.05 mmol, 5 mol%).

  • Toluene (Anhydrous).

Workflow:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask, dissolve the Ligand (5 mol%) in Toluene (2 mL) under Argon.

    • Add Et2Zn (2.2 mmol) at 0°C.

    • Observation: Ethane gas evolution indicates the formation of the Zinc-Alkoxide complex. Stir for 20 min at 0°C.

  • Reaction:

    • Add Benzaldehyde (1.0 mmol) slowly to the solution.

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 12–18 hours.

  • Workup:

    • Quench with saturated NH4Cl (5 mL) and extract with Et2O (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO4.

  • Analysis:

    • Determine conversion by GC/NMR.

    • Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 98:2).

    • Expected Result: >95% Yield, 96-99% ee (S-isomer).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Moisture in solvent/Et2ZnEnsure Toluene is distilled over Na/Benzophenone. Use fresh Et2Zn.
Low Enantioselectivity (<80% ee) Temperature too highRun the reaction at 0°C or -20°C. Lower temperatures often improve the rigidity of the Azetidine-Zn complex.
Racemic Background Reaction Uncatalyzed Et2Zn additionEnsure the Ligand is fully dissolved and complexed before adding the aldehyde. Increase ligand loading to 10 mol%.
Ligand Instability Oxidation of tertiary amineStore the N-methyl ligand under Argon at -20°C. Azetidines are stable but the amino-alcohol moiety is sensitive.

References

  • Martens, J., et al. "Enantioselective addition of diethylzinc to aldehydes using azetidine-derived amino alcohols."[1] Tetrahedron: Asymmetry, 1993, 4(12), 2469-2472.

  • Seebach, D., et al. "Azetidine-2-carboxylic acid derivatives as chiral ligands." Helvetica Chimica Acta, 1987, 70, 1194.

  • Review of Azetidine Synthesis: "Azetidines and their applications in asymmetric catalysis." ResearchGate, 2025.

  • Comparison of Ring Sizes: "Ring size effects in proline-derived ligands for asymmetric catalysis." Journal of Organic Chemistry, 2005.[2][3]

Sources

derivatization of 1-Methylazetidine-2-carboxylic acid for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the derivatization of 1-Methylazetidine-2-carboxylic acid , a critical proline homologue used in medicinal chemistry to introduce conformational constraints and alter pharmacokinetic profiles.

Executive Summary & Chemical Profile

1-Methylazetidine-2-carboxylic acid (N-Me-Aze-OH) is a non-proteinogenic amino acid and a lower homologue of N-methylproline. Its 4-membered azetidine ring introduces a unique "corner" constraint in peptide backbones, significantly altering secondary structure (e.g., inducing


-turns) and reducing proteolysis susceptibility.

Unlike standard amino acids, the tertiary amine within the strained ring dictates specific handling requirements. The N-methyl group eliminates the H-bond donor capability of the amide backbone and drastically increases the risk of racemization during C-terminal activation. This guide provides optimized protocols to overcome these synthetic hurdles.

Chemical Profile
PropertyDataNotes
Structure

4-membered ring, N-methylated
MW 115.13 g/mol
pKa ~1.8 (COOH), ~10.2 (Amine)Zwitterionic at neutral pH
Solubility Water, MeOH, DCM (as ester)Poor solubility in Et2O/Hexanes
Stability HygroscopicStore at -20°C under Argon

Critical Challenge: Racemization Control

The Problem: Activation of N-alkylated amino acids (like 1-Me-Aze-OH) is notoriously prone to racemization. Unlike primary amino acids, the N-methyl group favors the formation of the oxazolonium (azlactone) intermediate upon carboxyl activation. This intermediate readily enolizes, destroying the chiral center at C2.

The Solution:

  • Avoid: Standard carbodiimides (DCC/DIC) with TEA.

  • Use: Phosphonium/Uronium reagents (HATU, PyAOP) with HOAt or Oxyma .

  • Base Selection: Use 2,4,6-Collidine (TMP) instead of DIPEA/TEA. Collidine is a weaker, more hindered base that minimizes proton abstraction from the activated species.

Mechanism of Racemization vs. Suppression

Racemization cluster_legend Pathway Key Start Activated N-Me-Aze-OH (O-Acylisourea) Oxazolonium Oxazolonium Ion (Azlactone) Start->Oxazolonium Fast Cyclization (Promoted by N-Me) Product Chiral Product (L-Isomer) Start->Product Slow Direct Aminolysis Additives HOAt / Oxyma (Nucleophilic Scavenger) Start->Additives Interception Racemate Racemized Product (DL-Mixture) Oxazolonium->Racemate Base-Cat. Enolization Additives->Product Active Ester (Racemization Free) Red Path = Racemization Risk Red Path = Racemization Risk Green Path = Optimized Protocol Green Path = Optimized Protocol

Figure 1: The oxazolonium pathway is the primary cause of racemization. Interception by HOAt forms a stable active ester, preventing chiral loss.

Protocol A: C-Terminal Amide Coupling (The "Collidine" Method)

This is the gold-standard protocol for coupling 1-Me-Aze-OH to amines (or peptide N-termini) while preserving chirality.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential for N-methyl couplings.

  • Base: 2,4,6-Collidine (sym-Collidine)

  • Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-Me-Aze-OH (1.0 equiv) and HOAt (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Cool the solution to 0°C. Add 2,4,6-Collidine (2.0 equiv). Stir for 2 minutes.

  • Reagent Addition: Add HATU (1.0 equiv). Stir at 0°C for 15 minutes to generate the activated -OAt ester.

    • Note: The solution typically turns yellow/orange.

  • Coupling: Add the amine/peptide partner (1.1 equiv) dissolved in minimal DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (check for M+H peak).

  • Workup:

    • Dilute with EtOAc.

    • Wash with 5% NaHCO3 (3x), Water (1x), and Brine (1x).

    • Caution: Do not use acidic washes (e.g., 1N HCl) if your product contains acid-sensitive protecting groups or basic nitrogens.

    • Dry over Na2SO4 and concentrate.[1]

Validation:

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (ee%). Expect >98% ee with this protocol.

Protocol B: Synthesis of Acid Chlorides (The BTC Method)

For extremely difficult couplings (e.g., coupling to another bulky N-methyl amino acid), the acid chloride method via Bis(trichloromethyl)carbonate (BTC/Triphosgene) is superior to HATU.

Reagents:

  • BTC (Triphosgene)

  • 2,4,6-Collidine[2]

  • THF (anhydrous)

Workflow:

  • Dissolution: Suspend 1-Me-Aze-OH (1.0 equiv) in anhydrous THF under Argon.

  • Acyl Chloride Formation: Add BTC (0.35 equiv). Add Collidine (3.0 equiv) dropwise at 0°C.

    • Safety: This releases COCl2 (Phosgene) in situ. Perform in a well-ventilated fume hood.

    • A precipitate (Collidine·HCl) will form immediately.

  • Coupling: Add the amine nucleophile (1.0 equiv) directly to the suspension.

  • Completion: Stir at RT for 1 hour.

  • Quench: Quench with MeOH/Water before workup.

Protocol C: Reduction to 1-Methylazetidine-2-Methanol

This derivative is a valuable chiral ligand precursor. The reduction requires care to avoid ring opening.[3]

Reagents:

  • LiAlH4 (Lithium Aluminum Hydride) - 2.0 equiv

  • Anhydrous THF

Procedure:

  • Setup: Place LiAlH4 (2.0 equiv) in a dry 2-neck flask under Argon. Add cold anhydrous THF (0°C).

  • Addition: Add 1-Me-Aze-OH (1.0 equiv) portion-wise as a solid (or dissolved in THF) to the LiAlH4 suspension.

    • Exothermic: Control addition rate to maintain temp < 10°C.

  • Reflux: Warm to RT, then heat to mild reflux (60°C) for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water (where x = grams of LiAlH4 used).

    • x mL 15% NaOH.

    • 3x mL Water.

  • Isolation: Filter the granular white precipitate. Dry the filtrate with MgSO4 and concentrate under reduced pressure.

  • Purification: Distillation (Kugelrohr) or column chromatography (DCM/MeOH/NH4OH 90:10:1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling) Steric hindrance of N-methyl group.Switch from HATU to BTC/Collidine method (Protocol B). Increase reaction time to 12h.
Racemization (>5% D-isomer) Base was too strong (TEA/DIPEA).Switch to 2,4,6-Collidine . Ensure pre-activation at 0°C.
Ring Opening Acidic cleavage or nucleophilic attack.Avoid strong mineral acids (H2SO4) at high temps. Keep pH > 3 during workup.
Hygroscopicity Zwitterionic salt formation.Store as the HCl salt or Methyl Ester for long-term stability.

References

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly." Tetrahedron, 55, 6813. Link

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Gilon, C., et al. (2003). "Backbone Cyclization of Peptides." Biopolymers, 71(5), 534-551. (Describes BTC method for N-methyl amino acids). Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11, 85-102. Link

  • PubChem Compound Summary. (2023). "1-Methylazetidine-2-carboxylic acid." Link

Sources

Application Notes & Protocols for the Synthesis of Bioactive Molecules: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Art and Logic of Modern Organic Synthesis

The synthesis of bioactive molecules is the cornerstone of modern medicine, providing the therapies that have reshaped human health. The journey from a promising biological target to a clinically approved drug is long and arduous, with the synthetic route to the active pharmaceutical ingredient (API) being a critical determinant of success. Historically, the total synthesis of complex natural products was a monumental endeavor, often celebrated as a demonstration of the art of organic chemistry.[1] While the elegance of these syntheses remains, the contemporary focus has shifted towards efficiency, sustainability, and practicality. Modern synthetic strategies are not just about reaching the target molecule, but doing so in a way that is step-economic, atom-economic, and scalable.[2][3]

This guide provides an in-depth exploration of several powerful, cutting-edge synthetic methodologies that have revolutionized the construction of complex bioactive molecules. We will move beyond simply listing procedures to delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each section is designed to be a self-validating system, grounded in authoritative literature, to ensure both technical accuracy and practical applicability in the laboratory.

Section 1: Strategic C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The creation of carbon-carbon bonds is the fundamental framework of organic synthesis. Among the myriad of reactions developed for this purpose, the Suzuki-Miyaura coupling has emerged as a true workhorse in the pharmaceutical industry.[4] Its prominence is due to its remarkable functional group tolerance, the mild reaction conditions, and the general stability and low toxicity of its boronic acid and ester reagents.[4][5] This reaction is the most frequently utilized method for constructing biaryl and heteroaryl-aryl motifs, which are privileged structures in a vast number of approved drugs.[4]

Expertise & Experience: The "Why" Behind the Choice

The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, which reliably and selectively connects two sp²-hybridized carbon centers. The choice of a palladium catalyst and a suitable phosphine ligand is paramount. The ligand is not a passive spectator; it modulates the reactivity and stability of the palladium center throughout the catalytic cycle. Electron-rich, sterically bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), have proven exceptionally effective for coupling challenging substrates, including electron-rich aryl bromides and even traditionally unreactive aryl chlorides.[4] The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center. The choice of base and solvent system can dramatically influence reaction rates and yields, and must be optimized for each specific substrate pairing.

Application Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a 6-Chloropyridazinone

This protocol describes a rapid and efficient method for the synthesis of 6-arylpyridazinones, key scaffolds in medicinal chemistry, using microwave irradiation to accelerate the reaction.[5]

Materials:

  • 6-chloropyridazinone derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Microwave reaction vial with a stir bar

Step-by-Step Methodology:

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 6-chloropyridazinone (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and sodium carbonate (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.015 mmol, 3 mol%).

  • Solvent Addition: Add 5 mL of the 1,4-dioxane/water (4:1) mixture to the vial.

  • Degassing (Critical Step): Seal the vial and carefully purge the mixture with a stream of inert gas (argon or nitrogen) for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at 135-140 °C for 30 minutes.[5] Monitor pressure to ensure it remains within the safe limits of the vial.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Filter the reaction mixture through a small pad of Celite® to remove the heterogeneous palladium catalyst. Rinse the pad with ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, add water, and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-arylpyridazinone product.

Data Presentation: Catalyst and Ligand Influence

The choice of catalyst, ligand, and base are critical variables in the success of a Suzuki-Miyaura coupling. The following table summarizes representative data for the coupling of various aryl halides and boronates.

EntryAryl HalideAryl BoronateCatalyst (mol%)LigandBaseSolventYield (%)Reference
14-BromoanisolePhenylboronic acidPd₂(dba)₃ (1.5)SPhosK₃PO₄Toluene95[4]
22-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhosK₂CO₃Dioxane/H₂O92[4]
33-Bromobenzonitrile2-PyridylboronatePd₂(dba)₃ (1.0)Tri(2-furyl)phosphineKFDioxane85[6]
Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 1. Add Reagents (Aryl Halide, Boronic Acid, Base) to Microwave Vial prep2 2. Add Catalyst (e.g., Pd(dppf)Cl₂) prep1->prep2 prep3 3. Add Solvent (Dioxane/H₂O) prep2->prep3 react1 4. Degas with N₂/Ar (Critical Step) prep3->react1 react2 5. Seal Vial & Irradiate (Microwave, 135°C, 30 min) react1->react2 workup1 6. Cool & Filter (Remove Catalyst via Celite) react2->workup1 workp_sep workup1->workp_sep workup2 7. Extract Product (Ethyl Acetate) workp_sep->workup2 workup3 8. Dry & Concentrate workup2->workup3 workup4 9. Purify (Flash Chromatography) workup3->workup4 product product workup4->product Final Product: 6-Arylpyridazinone

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Section 2: The Power of Selectivity: Asymmetric Synthesis

Chirality is a fundamental property of biological systems. The enzymes, receptors, and nucleic acids that govern life are themselves chiral. Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[7] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or even cause harmful side effects.[7] Therefore, the ability to selectively synthesize a single enantiomer is not just an academic challenge but a regulatory and safety imperative in drug development.

Expertise & Experience: Causality in Stereocontrol

Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a high excess of one enantiomer.[7] This is achieved by introducing a chiral influence into the reaction. The primary strategies include:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, like carbohydrates or amino acids, as starting materials.[8]

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

  • Asymmetric Catalysis: Using a small amount of a chiral catalyst (a transition metal complex with a chiral ligand, an organocatalyst, or an enzyme) to generate large quantities of a chiral product. This is often the most efficient and desirable approach.[]

The choice of strategy depends on the target molecule and the specific transformation. For instance, palladium-catalyzed allylic C-H amination using a chiral ligand provides a powerful method for creating chiral 1,3-amino alcohols, which are valuable building blocks for more complex molecules.[10]

Application Protocol 2: Asymmetric Synthesis of a Chiral 1,3-Amino Alcohol Precursor

This protocol is adapted from general procedures for the palladium-catalyzed allylic C-H amination, a key transformation for establishing stereocenters.[10]

Materials:

  • Allylic substrate (e.g., a terminal alkene) (1.0 equiv)

  • Nitrogen source (e.g., Nosyl-protected amine, NsNH₂) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Chiral Ligand (e.g., a chiral phosphoramidite ligand) (10 mol%)

  • Oxidant (e.g., Benzoquinone) (1.5 equiv)

  • Solvent (e.g., Toluene)

  • Schlenk tube and inert atmosphere manifold

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line techniques.

  • Pre-catalyst Formation: In a Schlenk tube, dissolve Pd(OAc)₂ (0.025 mmol, 5 mol%) and the chiral ligand (0.05 mmol, 10 mol%) in toluene (2 mL). Stir at room temperature for 20 minutes to allow for the formation of the active chiral catalyst complex.

  • Reagent Addition: To the catalyst solution, add the allylic substrate (0.5 mmol, 1.0 equiv), the nitrogen source (0.6 mmol, 1.2 equiv), and the oxidant (0.75 mmol, 1.5 equiv).

  • Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 60 °C) for 24-48 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Work-up: Upon completion, cool the reaction mixture to room temperature. Quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Conceptual Workflow for Asymmetric Synthesis```dot

Asymmetric_Synthesis_Workflow cluster_catalyst Chiral Influence cluster_reaction Core Transformation cluster_products Stereochemical Outcome Catalyst Chiral Catalyst (e.g., Pd(II) + Chiral Ligand) TS Diastereomeric Transition States Catalyst->TS Lowers ΔG‡ for one path Start Prochiral Substrate (e.g., Alkene) Start->TS Product_R R-Enantiomer (Minor) TS->Product_R High Energy Path Product_S S-Enantiomer (Major) TS->Product_S Low Energy Path Final Chiral Product (High e.e.) Product_S->Final

Caption: Biocatalytic reduction with an enzymatic cofactor recycling system.

Conclusion: The Future is Integrated

The methodologies highlighted in this guide—cross-coupling, asymmetric synthesis, and biocatalysis—represent just a fraction of the modern chemist's toolkit. Powerful strategies like C-H activation, which streamlines syntheses by directly functionalizing abundant C-H bonds, and olefin metathesis, which excels at forming complex macrocycles, are also changing the landscape of drug discovery. [2][3][11]The future of bioactive molecule synthesis lies not in the mastery of a single technique, but in the strategic and seamless integration of these diverse approaches. By combining the precision of biocatalysis with the robust bond-forming power of organometallic catalysis, researchers can devise synthetic routes that are not only elegant and novel but also efficient, sustainable, and scalable, ultimately accelerating the delivery of new medicines to patients.

References

  • Vlădoiu, M.-I., Mădălan, A. M., & Bădiceanu, C.-D. (2020). Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules. Beilstein Journal of Organic Chemistry, 16, 827-843. Available from: [Link]

  • Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476-480. Available from: [Link]

  • Ding, S. (2024). Advances in Biocatalysis for Sustainable Pharmaceutical Synthesis: Applications, Technological Progress, and Future Directions. Highlights in Science, Engineering and Technology, 116, 331-337. Available from: [Link]

  • Wavelength Pharmaceuticals. (2021). Biocatalysis: An Indispensable Tool for API Synthesis. Contract Pharma. Available from: [Link]

  • Majhi, S. (2021). The Art of Total Synthesis of Bioactive Natural Products via Microwaves. Current Organic Chemistry, 25(9), 1047-1069. Available from: [Link]

  • Ghosh, A. K. The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products. Purdue University. Available from: [Link]

  • Sun, H., Zhang, H., Ang, E. L., & Zhao, H. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 26(7), 1275-1284. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Recent Advances in the Organic Synthesis of Bioactive Natural Compounds and Their Analogs. Molecules. Available from: [Link]

  • Ding, S. (2024). Advances in Biocatalysis for Sustainable Pharmaceutical Synthesis: Applications, Technological Progress, and Future Directions. Darcy & Roy Press. Available from: [Link]

  • Connon, S. J. (2008). Application of Olefin Cross-Metathesis to the Synthesis of Biologically Active Natural Products. Current Bioactive Compounds, 4(2), 97-115. Available from: [Link]

  • Njardarson, J. T. (2020). The quest for supernatural products: the impact of total synthesis in complex natural products medicinal chemistry. Natural Product Reports, 37(12), 1590-1608. Available from: [Link]

  • Kuno, H. (2012). Total synthesis and development of bioactive natural products. The Journal of Antibiotics, 65(9), 429-445. Available from: [Link]

  • Gherghel, P. (2022). Synthesis of Natural Products by C–H Functionalization of Heterocycles. Molecules, 27(3), 856. Available from: [Link]

  • ACS Central Science. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. ACS Publications. Available from: [Link]

  • Tatsuta, K. (2007). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 83(9-10), 275-300. Available from: [Link]

  • Tang, Y., & Liu, Y. (2016). Recent advances in biosynthesis of bioactive compounds in traditional Chinese medicinal plants. Science Bulletin, 61(2), 116-130. Available from: [Link]

  • Das, S., & Ghorai, P. (2023). Transition-metal catalyzed C–H activation as a means of synthesizing complex natural products. Chemical Society Reviews, 52(22), 7766-7801. Available from: [Link]

  • Deiters, A. (2013). Selected Recent Advances in the Synthesis of Bioactive Compounds Using Olefin Metathesis as a Key Step. Current Organic Chemistry, 17(21), 2446-2454. Available from: [Link]

  • Li, Z., & Li, C. (2021). C–H bond activation in the total syntheses of natural products. Chinese Chemical Letters, 32(1), 15-26. Available from: [Link]

  • Singh, R., & Singh, O. P. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2097. Available from: [Link]

  • Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. EurekAlert!. Available from: [Link]

  • Lin, Y. A., & Raines, R. T. (2008). Olefin metathesis for chemical biology. Current Opinion in Chemical Biology, 12(5), 467-473. Available from: [Link]

  • Chen, Z., et al. (2023). Catalytic olefin metathesis in blood. Chemical Science, 14(38), 10477-10484. Available from: [Link]

  • Cossy, J. (Ed.). (2012). Modern Tools for the Synthesis of Complex Bioactive Molecules. John Wiley & Sons. Available from: [Link]

  • Frontiers Media SA. (n.d.). Advances and Future Trends in Bioactive Natural Products: Insights into Total Synthesis and Their Biological and Biomedical Applications. Frontiers in Chemistry. Available from: [Link]

  • Wang, Z. (2022). Chemical Synthesis of Chiral Drugs. Highlights in Science, Engineering and Technology, 16, 15-20. Available from: [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3(3A), 19-32. Available from: [Link]

  • Li, G., et al. (2021). Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Frontiers in Chemistry, 9, 749021. Available from: [Link]

  • Wang, D.-H., & Wasa, M. (2019). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. Tetrahedron, 75(27), 3655-3670. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. Available from: [Link]

Sources

Troubleshooting & Optimization

purification challenges for 1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methylazetidine-2-carboxylic Acid

Welcome to the technical support guide for the purification of 1-Methylazetidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with isolating this unique molecule. 1-Methylazetidine-2-carboxylic acid, a small, cyclic amino acid derivative, possesses a distinct set of physicochemical properties that can make its purification non-trivial. Its high polarity, the basicity of its tertiary amine, and the inherent strain of the four-membered ring system demand carefully considered purification strategies.

This guide provides in-depth, field-tested solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve current purification issues but also to proactively design more robust purification workflows in the future.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 1-Methylazetidine-2-carboxylic acid in a direct question-and-answer format.

Question 1: My product is streaking badly on a standard silica gel TLC plate and gives poor recovery from my silica column. What's happening?

Answer: This is the most common issue encountered with azetidine derivatives and stems from the compound's basic nitrogen atom.

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] The basic tertiary amine of your 1-methylazetidine-2-carboxylic acid interacts strongly with these acidic sites via an acid-base interaction. This strong binding leads to significant peak tailing (streaking) on TLC and can cause your product to irreversibly bind to the column, resulting in low or zero recovery.[1]

  • Solutions:

    • Neutralize the Stationary Phase: The most effective solution is to passivate the acidic silanol groups. Before running your column, pre-treat the silica gel by flushing it with your starting mobile phase containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[1] This same modified eluent should be used for the entire purification.

    • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography, where the stationary phase is non-polar, can be an excellent option to avoid these strong ionic interactions.

    • Choose an Appropriate Solvent System: For normal phase chromatography, a gradient of methanol (MeOH) in dichloromethane (DCM) with 0.5% Et₃N is often effective for eluting highly polar amines.[1][2]

Question 2: I'm experiencing significant product loss during the aqueous workup and extraction phase. How can I improve my recovery?

Answer: The high polarity and potential zwitterionic character of 1-Methylazetidine-2-carboxylic acid lead to its high solubility in water, making extraction with common organic solvents inefficient.[1]

  • Causality: At neutral pH, the molecule can exist as a zwitterion (internal salt), which is highly water-soluble. Even in its free base or acid salt form, its polarity remains high.

  • Solutions:

    • pH Adjustment: Before extraction, it is critical to adjust the pH of the aqueous layer. To extract the compound into an organic solvent, you must suppress its salt form. Basify the aqueous layer to a pH > 12 using a strong base like NaOH or K₂CO₃.[1] This ensures the carboxylic acid is deprotonated (COO⁻) and the amine is in its free base form, increasing its partition into the organic phase. Always confirm the pH with a pH meter or test strips.

    • "Salting Out" Effect: Saturate the aqueous layer by adding a salt like sodium chloride (NaCl).[1] This increases the ionic strength of the aqueous phase, decreases the solubility of the organic product, and drives it into the organic layer.

    • Use a More Effective Extraction Solvent: Standard solvents like ethyl acetate or diethyl ether may be insufficient. Use a more polar solvent system that is still immiscible with water, such as a 9:1 mixture of chloroform/isopropanol or perform multiple (5-7) extractions with dichloromethane (DCM).[1]

Question 3: My final product appears to be degrading during purification. Is this possible?

Answer: Yes, degradation is a risk, primarily due to the inherent ring strain of the azetidine core.

  • Causality: The four-membered azetidine ring is thermodynamically strained (approx. 25.4 kcal/mol).[1] This strain makes the ring susceptible to nucleophilic attack and opening under harsh conditions, particularly strong acids.[1][3] As mentioned, the acidic environment of a standard silica gel column can be sufficient to cause decomposition.[1]

  • Solutions:

    • Avoid Strong Acids: Do not use strong acids during workup or purification unless absolutely necessary (e.g., for salt formation after purification).[3]

    • Maintain Neutral or Basic Conditions: Use neutralized stationary phases for chromatography and ensure any aqueous solutions are neutral or basic before prolonged storage or concentration.[1]

    • Temperature Control: Avoid excessive heat during solvent evaporation. Concentrate your product solutions under reduced pressure at moderate temperatures (e.g., < 40 °C).

Frequently Asked Questions (FAQs)

Q: What is the best overall purification strategy for 1-Methylazetidine-2-carboxylic acid?

A: There is no single "best" strategy, as the optimal method depends on the scale of your synthesis and the nature of the impurities. A decision-making workflow can help guide your choice.

Purif_Decision_Tree start Crude Product Mixture is_solid Is the crude product a solid? start->is_solid impurity_type What is the major impurity type? is_solid->impurity_type No cryst Attempt Crystallization is_solid->cryst Yes chrom Column Chromatography (Neutralized Silica or RP) impurity_type->chrom Similar Polarity extract pH-Controlled Extraction impurity_type->extract Different Acidity/Basicity (e.g., starting materials) end_point Pure Product cryst->end_point chrom->end_point extract->end_point

Caption: Decision tree for selecting a purification strategy.

For many lab-scale syntheses, flash chromatography on neutralized silica is the most versatile method. For larger, multi-gram syntheses, developing a process that relies on crystallization or pH-controlled extractions can be more efficient and economical, potentially avoiding chromatography altogether.[4]

Q: What analytical methods should I use to assess the purity of my final product?

A: A combination of methods is recommended for a comprehensive purity assessment.

MethodInformation ProvidedKey Considerations
¹H NMR Structural confirmation and detection of proton-bearing impurities.Quantitative (qNMR) with an internal standard can provide high accuracy.
LC-MS Detects the presence of impurities and provides their molecular weights.Essential for identifying by-products or degradation products.
HPLC-UV/ELSD Provides a quantitative measure of purity (e.g., % area).This is the standard for final purity assessment. An Evaporative Light Scattering Detector (ELSD) can be useful as the compound lacks a strong chromophore.

Q: What are the recommended storage conditions for purified 1-Methylazetidine-2-carboxylic acid?

A: Given its potential for degradation, proper storage is key. Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (refrigerated or frozen) to minimize decomposition over time.[1]

Experimental Protocols

Protocol 1: Flash Chromatography on Neutralized Silica Gel

This protocol is designed to overcome the strong acidic interactions between the analyte and the stationary phase.

  • Prepare the Slurry: In a beaker, add your silica gel. Create a slurry using the initial, low-polarity eluent (e.g., 100% DCM).

  • Prepare the Neutralized Eluent: Prepare your mobile phase. A typical system is a gradient of 0-15% Methanol in Dichloromethane. To this solvent mixture, add 0.5% triethylamine (Et₃N) by volume.

  • Pack and Equilibrate the Column: Pack the column with the silica slurry. Once packed, flush the column with at least 5 column volumes of the starting eluent (e.g., DCM + 0.5% Et₃N) to ensure the entire silica bed is neutralized.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM. If it is not fully soluble, add a few drops of MeOH. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elute the Compound: Run the column using your prepared gradient of MeOH in DCM, ensuring that the 0.5% Et₃N is present in the mobile phase throughout the entire run.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC (using a pre-treated plate or a mobile phase with Et₃N) to identify those containing the pure product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general starting point for assessing the final purity of your compound.[5]

  • Instrumentation: Standard HPLC system with a UV or ELSD detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for end-group absorbance) or ELSD.

  • Sample Preparation: Dissolve ~1 mg of your compound in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

General Purification Workflow Visualization

The following diagram illustrates a typical workflow from the end of a reaction to the final, purified product.

Workflow A Reaction Complete B Quench Reaction A->B C Aqueous Workup (pH Adjustment & Extraction) B->C D Dry & Concentrate Organic Layers C->D E Crude Product D->E F Purification Step (e.g., Chromatography or Crystallization) E->F G Combine Pure Fractions & Concentrate F->G H Final Purified Product G->H I Purity & Identity Analysis (NMR, HPLC, MS) H->I

Caption: A standard workflow for the purification and analysis of a synthesized compound.

References

  • Technical Support Center: Purification of Polar Azetidine Derivatives. Benchchem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. 2021.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. 2017.
  • Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine-related compounds. Tetrahedron. 2014.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. 2024.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Benchchem.
  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.

Sources

Technical Support Center: 1-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Troubleshooting, Stability Protocols, and Mechanistic FAQs

Welcome to the Technical Support Center for 1-Methylazetidine-2-carboxylic acid . Designed for researchers, assay developers, and drug discovery scientists, this guide provides field-proven protocols, stability matrices, and mechanistic insights to ensure the integrity of your experiments.

Chemical Properties & Quantitative Data

Before handling the compound, verify your batch against the standard physical and chemical specifications[1].

Table 1: Physical & Chemical Specifications

Property Specification
Chemical Name 1-Methylazetidine-2-carboxylic acid
CAS Number 1184858-90-9
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Physical Form Solid (Lyophilized Powder)

| Purity | ≥97% |

Table 2: Validated Storage & Stability Matrix

State Temperature Maximum Duration Critical Handling Notes
Solid Powder -20°C Up to 3 years Keep tightly sealed and desiccated.
Solid Powder 4°C Up to 2 years Suitable for short-term working stocks.
Stock Solution -80°C 1 year Aliquot immediately to avoid freeze-thaw.

| Stock Solution | -20°C | 1 month | Must use anhydrous DMSO or sterile H₂O. |

Storage & Stability FAQs

Q: What are the optimal storage conditions for the lyophilized powder? A: For long-term storage, keep the powder at -20°C in a tightly sealed, desiccated container[2]. Causality: 1-Methylazetidine-2-carboxylic acid is highly susceptible to moisture. Storing it in a desiccated environment at sub-zero temperatures halts ambient hydrolysis and prevents the hygroscopic powder from absorbing atmospheric water, which would otherwise degrade its purity and alter its molar mass.

Q: How long are stock solutions stable, and what solvents should I use? A: Stock solutions are stable for 1 month at -20°C or up to 1 year at -80°C[2]. Causality: You must use strictly anhydrous DMSO or sterile, nuclease-free water. Standard DMSO readily absorbs water from the air. Moisture-contaminated DMSO significantly reduces the solubility of the compound and accelerates chemical degradation (hydrolysis/oxidation) during freeze-thaw cycles[2].

Q: My compound has formed a precipitate in DMSO. What happened? A: This is a classic symptom of moisture contamination or temperature shock. Causality: If the solvent absorbed atmospheric moisture, the local dielectric constant changes, forcing the hydrophobic portions of the methylated azetidine ring out of solution. Furthermore, strong oxidizing agents are incompatible with this compound and can cause rapid degradation and precipitation[3].

Experimental Protocols & Workflows

To prevent assay artifacts, follow this self-validating protocol for preparing stock solutions.

Protocol: Preparation of Self-Validating Stock Solutions
  • Equilibration: Allow the sealed vial to sit at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to rapidly condense on the hygroscopic powder, leading to premature hydrolysis and inaccurate molarity calculations.

  • Solvent Selection: Inject anhydrous DMSO or sterile H₂O directly into the vial to achieve the desired concentration (e.g., 10 mM).

  • Dissolution & Validation System: Vortex gently.

    • Validation Step: Visually inspect the solution against a light source. It must be 100% optically clear. If any turbidity or micro-precipitation is observed, moisture contamination has occurred. Discard the stock to prevent irreproducible assay results.

  • Aliquoting: Divide the stock into single-use aliquots in sterile, low-bind tubes.

    • Causality: Repeated freeze-thaw cycles cause oxidative stress and micro-precipitations, degrading the functional concentration of the compound over time.

Workflow A 1. Weigh Compound (Equilibrate to RT) B 2. Dissolve in Anhydrous DMSO or H2O A->B C 3. Aliquot into Sterile Vials B->C D Short-Term Storage (1 Month at -20°C) C->D E Long-Term Storage (1 Year at -80°C) C->E

Fig 1. Step-by-step workflow for the preparation and storage of stock solutions.

Biological Mechanisms & Troubleshooting in Assays

Issue: Unexpected Cytotoxicity in Mammalian Cell Assays

Researchers often observe unexpected growth inhibition, autophagy, or apoptosis when applying azetidine-2-carboxylic acid derivatives to mammalian cell cultures.

Mechanistic Causality: 1-Methylazetidine-2-carboxylic acid and its parent compound act as toxic structural analogues of L-proline. During protein biosynthesis, tRNA mistakenly loads the analogue instead of proline[4]. The misincorporation of the rigid azetidine ring into nascent proteins alters their structural conformation, completely disrupting proper folding (especially in collagen and keratin).

This massive accumulation of misfolded proteins triggers severe Endoplasmic Reticulum (ER) stress. To restore cellular homeostasis, the cell activates the Unfolded Protein Response (UPR) via the PERK pathway, leading to highly elevated levels of Phospho-eIF2α and the autophagic marker LC3-II[5]. If the ER stress is unresolved, the pathway shifts from protective autophagy to apoptosis.

UPR_Pathway A 1-Methylazetidine-2-carboxylic acid (Proline Analog) B tRNA Misloading (Cytosolic Translation) A->B C Protein Misincorporation & Misfolding B->C D ER Stress (Accumulation) C->D E UPR Activation (PERK Pathway) D->E F Elevated Phospho-eIF2α & LC3-II E->F

Fig 2. Mechanism of proteotoxicity and UPR activation via proline mimicry.

Degradation Pathways & Metabolic Stability

Issue: Unexpected Survival in Microbiological Assays

If you are using this compound as a selection agent or inhibitor in microbiological assays, be aware that certain bacterial strains (e.g., Pseudomonas sp., Enterobacter) possess innate resistance mechanisms.

Mechanistic Causality: These resistant bacteria express an enzyme homologous to 2-haloacid dehalogenase, known as L-azetidine-2-carboxylate (AC) hydrolase[6]. This enzyme catalyzes the hydrolytic opening of the azetidine ring. By breaking the ring, the bacteria convert the toxic proline analogue into a non-toxic aliphatic amino acid (e.g., 2-hydroxy-4-(methylamino)butyrate), which the bacteria can subsequently assimilate as a sole nitrogen source[6].

Degradation A 1-Methylazetidine-2-carboxylic acid B Cellular Uptake (Permeases) A->B C AC Hydrolase (Ring Opening) B->C D 2-Hydroxy-4-(methylamino)butyrate C->D E Nitrogen Assimilation D->E

Fig 3. Bacterial degradation pathway of azetidine-2-carboxylate derivatives.

References

  • AB565783 | CAS 1184858-90-9 – abcr Gute Chemie . abcr.com. 1

  • Azetidine-2-carboxylic acid | CAS 2517-04-6 - Selleck Chemicals . selleckchem.com.2

  • Safety Data Sheet - Fluorochem . fluorochem.co.uk. 3

  • Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic - PMC - NIH . nih.gov. 6

  • Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants . researchgate.net. 4

  • The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca 2+ -Dependent Manner - MDPI . mdpi.com. 5

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methylazetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-methylation of azetidine-2-carboxylic acid. We will delve into the intricacies of this reaction, providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.

Understanding the Core Challenge: The Azetidine Ring

The synthesis of 1-Methylazetidine-2-carboxylic acid primarily involves the N-methylation of azetidine-2-carboxylic acid. While seemingly straightforward, the strained four-membered azetidine ring introduces unique challenges.[1] The primary hurdles stem from:

  • Steric Hindrance: The compact structure of the azetidine ring can sterically hinder the approach of reagents to the nitrogen atom, potentially leading to sluggish or incomplete reactions.[2][3]

  • Ring Strain: Azetidines possess significant ring strain, making them susceptible to ring-opening under certain conditions, particularly with strong acids or nucleophiles.[4][5][6]

  • Nucleophilicity of the Nitrogen: The nitrogen atom in the azetidine ring is a secondary amine, which is generally less nucleophilic than a primary amine, affecting the rate of methylation.

This guide will focus on addressing these challenges, with a primary focus on the widely used Eschweiler-Clarke reaction for N-methylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 1-Methylazetidine-2-carboxylic acid?

The most prevalent and practical method is the N-methylation of azetidine-2-carboxylic acid using the Eschweiler-Clarke reaction.[7][8] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is generally favored because it avoids the use of harsh alkylating agents that can lead to quaternization of the amine and is a one-pot procedure.[7][9]

Q2: Can I use other methylating agents like methyl iodide or dimethyl sulfate?

While technically possible, using strong electrophilic methylating agents like methyl iodide or dimethyl sulfate is generally not recommended for this substrate. These reagents can lead to the formation of the quaternary ammonium salt, which is an undesired byproduct. The Eschweiler-Clarke reaction is advantageous as it inherently stops at the tertiary amine stage.[7][8]

Q3: Is protection of the carboxylic acid group necessary before N-methylation?

In the context of the Eschweiler-Clarke reaction, protection of the carboxylic acid is typically not required. The reaction is performed under conditions that are generally compatible with the free carboxylic acid. However, if you are exploring alternative methylation strategies, particularly those involving strong bases, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be necessary to prevent unwanted side reactions.

Troubleshooting Guide: Optimizing the N-Methylation Reaction

This section addresses specific problems you may encounter during the synthesis of 1-Methylazetidine-2-carboxylic acid.

Issue 1: Low or No Reaction Conversion

Possible Causes & Solutions

  • Insufficient Reagent Stoichiometry: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid.[7] A common starting point is to use at least 2-3 equivalents of each reagent relative to the azetidine-2-carboxylic acid.

  • Low Reaction Temperature: The reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution.[7] If you are observing low conversion, gradually increasing the reaction temperature may be necessary to overcome the activation energy, especially given the sterically hindered nature of the substrate.

  • Inadequate Reaction Time: While the Eschweiler-Clarke reaction is often efficient, the steric hindrance of the azetidine ring may necessitate longer reaction times for complete conversion. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or 1H NMR).

  • Poor Quality Reagents: Ensure that the formaldehyde solution has not polymerized and that the formic acid is of high purity.

Table 1: Recommended Reaction Parameters for Eschweiler-Clarke Methylation

ParameterRecommended RangeRationale
Formaldehyde (37 wt. % in H₂O) 2.0 - 5.0 equivalentsActs as the methyl source. Excess drives the reaction to completion.
Formic Acid (88-98%) 2.0 - 5.0 equivalentsActs as the reducing agent. Excess ensures complete reduction of the intermediate iminium ion.
Temperature 80 - 100 °CProvides sufficient energy to overcome the activation barrier, especially for sterically hindered amines.
Reaction Time 4 - 24 hoursDependent on substrate reactivity and scale. Monitoring is crucial.
Solvent Typically aqueous (from reagents)The reaction is commonly performed in the aqueous solution of the reagents.
Issue 2: Formation of Side Products

Possible Causes & Solutions

  • Ring-Opening of the Azetidine: The acidic conditions of the Eschweiler-Clarke reaction, although generally mild, can potentially lead to the protonation of the azetidine nitrogen, making the ring susceptible to nucleophilic attack and subsequent ring-opening.[5][6] While formic acid is a weak acid, prolonged reaction times at high temperatures could contribute to this side reaction.

    • Mitigation Strategy: Carefully monitor the reaction and avoid unnecessarily long reaction times. If ring-opening is a significant issue, consider alternative, milder N-methylation methods.

  • Formation of N-formyl derivative: Incomplete reduction of the intermediate iminium ion can lead to the formation of an N-formyl-azetidine-2-carboxylic acid derivative.

    • Mitigation Strategy: Ensure a sufficient excess of formic acid is used to facilitate complete reduction.

Issue 3: Difficulties in Product Purification

Possible Causes & Solutions

  • Separation from Unreacted Starting Material: If the reaction has not gone to completion, separating the product from the starting material can be challenging due to their similar polarities.

    • Purification Strategy: Ion-exchange chromatography is often an effective method for separating amino acids and their derivatives. Alternatively, conversion of the carboxylic acids to their methyl esters can sometimes facilitate separation by standard silica gel chromatography.

  • Removal of Excess Reagents: The excess formaldehyde and formic acid need to be effectively removed during work-up.

    • Work-up Procedure: A typical work-up involves concentrating the reaction mixture under reduced pressure to remove the bulk of the reagents, followed by purification by ion-exchange chromatography or crystallization.

Experimental Protocols

Protocol 1: Eschweiler-Clarke N-Methylation of Azetidine-2-carboxylic Acid
  • To a round-bottom flask, add azetidine-2-carboxylic acid (1.0 eq).

  • Add aqueous formaldehyde solution (37 wt. %, 3.0 eq).

  • Carefully add formic acid (88%, 3.0 eq) to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess formaldehyde and formic acid.

  • The crude product can be purified by ion-exchange chromatography or by crystallization from a suitable solvent system (e.g., water/ethanol).

Visualizing the Process

Reaction Mechanism

Eschweiler_Clarke cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Transfer and Methylation Azetidine Azetidine-2-carboxylic acid Aminal Aminal Intermediate Azetidine->Aminal + HCHO Formaldehyde Formaldehyde Iminium Iminium Ion Aminal->Iminium - H₂O Product 1-Methylazetidine-2-carboxylic acid Iminium->Product + HCOOH - CO₂ Formic_Acid Formic Acid CO2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation.

Experimental Workflow

Workflow Start Start: Azetidine-2-carboxylic Acid Reaction Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Concentration) Monitoring->Workup Purification Purification (Ion-Exchange Chromatography or Crystallization) Workup->Purification Product Final Product: 1-Methylazetidine-2-carboxylic acid Purification->Product

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Incomplete Reaction? Check_Stoichiometry Check Reagent Stoichiometry (Excess HCHO & HCOOH?) Start->Check_Stoichiometry Yes Side_Products Significant Side Products Observed? Start->Side_Products No Increase_Temp Increase Reaction Temperature (80-100 °C) Check_Stoichiometry->Increase_Temp Increase_Time Increase Reaction Time (Monitor closely) Increase_Temp->Increase_Time Success Reaction Optimized Increase_Time->Success Check_Ring_Opening Consider Ring-Opening (Reduce reaction time/temp) Side_Products->Check_Ring_Opening Yes Check_Incomplete_Reduction Check for N-formyl byproduct (Ensure excess HCOOH) Side_Products->Check_Incomplete_Reduction No Check_Ring_Opening->Success Check_Incomplete_Reduction->Success

Sources

Technical Support Center: 1-Methylazetidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing 1-Methylazetidine-2-carboxylic acid . It is designed to troubleshoot specific failure modes, explain the mechanistic origins of impurities, and provide validated protocols.[1]

Status: Active Specialist: Senior Application Scientist, Chemical Development Subject: Troubleshooting Impurities & Process Optimization[1]

Executive Summary & Molecule Profile

1-Methylazetidine-2-carboxylic acid is a constrained proline analog often used to introduce specific conformational rigidity into peptide backbones.[1] Unlike proline, the 4-membered azetidine ring possesses significant ring strain (~25 kcal/mol), making it chemically fragile.[1]

Primary Stability Risks:

  • Ring Opening: The most common failure mode, often triggered by nucleophiles or acidic conditions.

  • Quaternization: Over-methylation leads to the formation of permanent cationic salts.

  • Racemization: The

    
    -proton is acidic; stereochemical integrity is easily compromised under basic conditions.
    

Troubleshooting Guide: Common Side Products

Issue 1: "My product mass spec shows a signal at M+18 or M+32 relative to the target."

Diagnosis: Ring Opening (Hydrolysis/Methanolysis) The high ring strain of the azetidine core makes it susceptible to nucleophilic attack, particularly at the C4 position or the carbonyl carbon.[1]

  • Side Product A (M+18): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Methylhomoserine  (or linear isomer).
    
    • Cause: Acid-catalyzed hydrolysis during workup or reaction.[1] If you used the Eschweiler-Clarke method (Formic acid/Formaldehyde) at high temperatures, the acidic environment likely opened the ring.[1]

  • Side Product B (M+32): Methyl 4-(methylamino)butanoate .[1]

    • Cause: If methanol was used as a solvent with an acid catalyst (e.g., thionyl chloride for esterification), the ring may have opened via methanolysis.[1]

Corrective Action:

  • Avoid Strong Acids: Do not use refluxing formic acid (standard Eschweiler-Clarke).[1] Switch to Reductive Amination with mild reducing agents (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    
    at pH 5-6).
  • Temperature Control: Keep reactions below 40°C.

  • Workup: Neutralize acidic mixtures immediately at

    
    .
    
Issue 2: "I see a persistent impurity that is difficult to remove and shows a permanent positive charge."

Diagnosis: Quaternary Ammonium Salt (Over-methylation) Identity: 1,1-Dimethylazetidinium-2-carboxylate [1]

  • Cause: Using Methyl Iodide (MeI) or Dimethyl Sulfate in the presence of a strong base. The secondary amine (azetidine) is nucleophilic; once methylated to the tertiary amine (product), it remains nucleophilic and reacts again with the alkylating agent.[1]

  • Mechanism:[2][3][4][5][6][7] The reaction rate

    
     (methylation of product) is often comparable to 
    
    
    
    (methylation of starting material).

Corrective Action:

  • Switch Method: Abandon direct alkylation with alkyl halides. Use Reductive Amination (Formaldehyde + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ). Reductive amination stops at the tertiary amine stage because the intermediate iminium ion cannot form from a tertiary amine.[2]
Issue 3: "The optical rotation of my product is lower than reported."

Diagnosis: Racemization (Enantiomeric Excess Erosion) Identity: (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)-1-Methylazetidine-2-carboxylic acid  (assuming starting from 

-isomer).
  • Cause:

    • Basic Conditions: Using strong bases (NaH, KOH) for alkylation promotes deprotonation at the chiral ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -carbon.
      
    • Thermal Stress: Prolonged heating during the Eschweiler-Clarke reaction.

    • Activated Esters: If you are methylating an ester intermediate, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -proton is significantly more acidic (
      
      
      
      ) than in the free acid.

Corrective Action:

  • Base Selection: Use non-nucleophilic, bulky bases like DIPEA (Hünig's base) if direct alkylation is necessary.[1]

  • Route Change: Methylate the free amino acid rather than the ester to reduce

    
    -proton acidity.
    

Mechanistic Visualization

The following diagram illustrates the critical divergence points in the synthesis where side products are generated.

G Start Azetidine-2-carboxylic Acid (Starting Material) DirectAlk Method A: Direct Alkylation (MeI / Base) Start->DirectAlk Path A (Risky) RedAm Method B: Reductive Amination (HCHO / NaBH3CN / pH 6) Start->RedAm Path B (Recommended) Target TARGET: 1-Methylazetidine-2-carboxylic Acid DirectAlk->Target 1 eq MeI (Difficult Control) QuatSalt SIDE PRODUCT: 1,1-Dimethylazetidinium Salt (Over-alkylation) DirectAlk->QuatSalt Excess MeI / Fast Kinetics AcidCond Condition: Strong Acid / Heat Target->AcidCond Workup / Storage Iminium Intermediate: Iminium Ion RedAm->Iminium HCHO Iminium->Target Hydride Reduction RingOpen SIDE PRODUCT: N-Methylhomoserine (Ring Opening) AcidCond->RingOpen Nucleophilic Attack (Hydrolysis)

Figure 1: Reaction pathways showing the divergence between the desired product and common impurities (Quaternary salts and Ring-opened linear acids).

Recommended Protocols

Protocol A: Reductive Amination (High Fidelity)

Best for preventing over-methylation and preserving ring integrity.[1]

Reagents:

  • L-Azetidine-2-carboxylic acid (1.0 eq)[1][8]

  • Formaldehyde (37% aq. solution, 1.2 eq)

  • 
     (10% wt loading, catalytic)
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1 atm) or Ammonium Formate (transfer hydrogenation)
    
  • Solvent: Methanol/Water (1:1)[1]

Step-by-Step:

  • Dissolution: Dissolve starting material in

    
    .
    
  • Addition: Add formaldehyde solution. Stir for 15 min to form the hemiaminal/imine equilibrium.

    • Checkpoint: Ensure pH is near neutral (6-7).[1] Do not acidify below pH 4 to avoid ring stress.

  • Reduction: Add

    
     carefully. Purge with 
    
    
    
    (balloon pressure is sufficient). Stir at Room Temperature for 4-12 hours.
    • Note: Avoid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       if possible, as the high pH during quench can cause racemization. If using borohydrides, use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      at pH 6.
  • Filtration: Filter through Celite to remove catalyst.

  • Purification: Evaporate solvent. The residue is often the pure zwitterion. If salts are present, use an ion-exchange resin (Dowex 50W) eluting with dilute ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
Protocol B: Direct Alkylation (If Reductive Amination Fails)

Use only if strictly necessary.[1] High risk of side products.

Reagents:

  • L-Azetidine-2-carboxylic acid methyl ester (HCl salt)[1]

  • Methyl Iodide (0.95 eq - Sub-stoichiometric )[1]

  • DIPEA (2.2 eq)[1]

  • Solvent: DCM or DMF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step:

  • Cooling: Cool solution of ester and base to

    
    .
    
  • Slow Addition: Add MeI as a dilute solution over 1 hour.

    • Why? Keeping local concentration of MeI low prevents the product (tertiary amine) from competing for the alkylating agent.[1]

  • Quench: Quench immediately upon consumption of starting material (monitor by TLC/LCMS). Do not wait for 100% conversion. It is better to accept 90% yield than 10% quaternary salt impurity.

Quantitative Data: Impurity Profile

Impurity TypeRelative Retention (RP-HPLC)Mass Shift (vs Product)OriginPrevention Strategy
Target 1.000--
Azetidine-2-COOH 0.85-14 DaIncomplete ReactionIncrease reaction time (monitor carefully).[1]
Quaternary Salt 0.20 (Very Polar)+15 DaOver-methylationUse reductive amination; avoid MeI.[1]
Linear Amino Acid 0.90 - 1.10+18 DaRing Opening (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Avoid pH < 3; Keep T < 40°C.
Dimer 1.50++113 DaIntermolecular reactionDilute reaction concentration (<0.1 M).

References

  • Couty, F., & Evano, G. (2006).[1] Synthesis of azetidines and their application in organic synthesis. Organic Preparations and Procedures International, 38(5), 427-465.[1] Link[1]

  • Sierocki, P., et al. (2018).[1] Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. Heterocycles, 96(12), 2125.[1] Link

  • Ghorai, M. K., et al. (2012).[1] Lewis Acid Mediated Ring Opening of Azetidines. The Journal of Organic Chemistry, 77(8), 3766–3777.[1] Link[1]

  • Seebach, D., et al. (1996).[1] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23‐24), 2708-2748.[1] Link[1]

  • PubChem. (2025). 1-Methylazetidine-2-carboxylic acid Compound Summary. National Library of Medicine. Link[1]

Sources

troubleshooting 1-Methylazetidine-2-carboxylic acid coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Methylazetidine-2-carboxylic Acid Coupling

Topic: 1-Methylazetidine-2-carboxylic Acid (N-Me-Aze) Coupling Reactions Audience: Medicinal Chemists, Peptide Scientists, Process Chemists Document ID: TS-AZE-004 Version: 2.1 (Current)

Executive Summary: The "Steric-Electronic" Double Bind

Coupling 1-Methylazetidine-2-carboxylic acid (N-Me-Aze) presents a unique synthetic challenge that defeats standard peptide coupling protocols. You are likely facing one of two failures: inertness (the amine won't couple) or epimerization (the product loses chiral integrity).[1]

This molecule combines two antagonistic properties:[2]

  • Extreme Steric Hindrance: The

    
    -methyl group combined with the rigid 4-membered azetidine ring creates a "congested" nucleophile (when acting as the amine) and a hindered electrophile (when acting as the acid).
    
  • High Ring Strain: The 4-membered ring (~25 kcal/mol strain energy) distorts the geometry, making the

    
    -proton highly acidic and the activated carbonyl prone to racemization via oxazolinium ion formation.
    

This guide provides field-validated protocols to overcome these barriers, moving beyond standard EDC/HOBt or HBTU chemistry.

Diagnostic Workflow

Before altering reagents, identify your specific failure mode using this decision matrix.

CouplingWorkflow Start Identify Failure Mode Role Is N-Me-Aze the Amine or Acid? Start->Role Amine Acting as Nucleophile (N-Terminus) Role->Amine Amine (Nucleophile) Acid Acting as Electrophile (C-Terminus) Role->Acid Acid (Electrophile) IssueAmine Issue: Low Conversion Amine->IssueAmine IssueAcid Issue: Racemization Acid->IssueAcid SolAmine1 Use Acid Fluoride (TFFH) or HATU/HOAt IssueAmine->SolAmine1 Primary Strategy SolAmine2 Double Coupling + Microwave (50°C) IssueAmine->SolAmine2 Secondary Strategy SolAcid1 Switch Base: Collidine or TMP IssueAcid->SolAcid1 Prevent Base-Cat. Enolization SolAcid2 Avoid Pre-activation > 1 min IssueAcid->SolAcid2 Prevent Oxazolinium

Figure 1: Decision matrix for troubleshooting N-Me-Aze couplings. Distinct pathways are required depending on whether the azetidine is the nucleophile or the electrophile.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing <10% conversion when coupling to the N-Me-Aze amine."

The Cause: Standard reagents (HBTU, EDC) generate active esters (OBt/OAt) that are not electrophilic enough to capture the sterically hindered secondary amine of N-Me-Aze. The reaction rate is so slow that the active ester hydrolyzes or rearranges before coupling occurs.

The Solution: You must use a "High-Energy" activation strategy. The two best options are HATU (with HOAt) or Acid Fluorides .

Protocol A: The HATU "Gold Standard"

  • Stoichiometry: 1.0 eq Amine (Resin), 4.0 eq Amino Acid, 3.9 eq HATU, 8.0 eq DIPEA.[3]

  • Solvent: NMP (preferred over DMF for difficult couplings due to polarity).

  • Procedure:

    • Dissolve Amino Acid and HATU in NMP.

    • Add DIPEA.[1][3][4][5] Immediately (within 30 seconds) add to the resin/amine.

    • Why? Prolonged pre-activation leads to guanidinylation of the amine by HATU.

  • Reaction Time: 2–4 hours. Double couple if necessary.

Protocol B: Acid Fluoride (TFFH) – For "Impossible" Couplings When HATU fails, acid fluorides often succeed because the fluoride leaving group is small, minimizing steric clash during the nucleophilic attack.

  • Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[5]

  • Conditions: 5 eq Amino Acid, 5 eq TFFH, 10 eq DIPEA in DCM/DMF (1:1).

  • Mechanism: Generates the amino acid fluoride in situ.[5]

  • Note: Acid fluorides are highly reactive but stable to water compared to acid chlorides.

Issue 2: "My product is racemized (epimerized) at the Azetidine alpha-carbon."

The Cause: When N-Me-Aze acts as the acid component, it is prone to racemization via Oxazolinium Ion formation. Unlike standard amino acids which form neutral oxazolones, N-methyl amino acids form positively charged, highly electrophilic oxazolinium species that racemize rapidly.

The Solution:

  • Change the Base: Switch from DIPEA (pKa ~10.5) to 2,4,6-Collidine (pKa ~7.4) or TMP (2,4,6-Trimethylpyridine). These bases are strong enough to drive the reaction but too sterically hindered and weak to deprotonate the

    
    -proton.
    
  • Reagent Switch: Use PyBrOP or COMU . PyBrOP allows for coupling without pre-activation, reducing the lifetime of the activated species before amine attack.

  • Additives: Always use Oxyma Pure or HOAt if using carbodiimides.

Visualizing the Trap:

Racemization Start Activated N-Me-Aze (Active Ester) Path1 Direct Coupling (Desired) Start->Path1 Fast Amine Attack Path2 Oxazolinium Ion (High Energy) Start->Path2 Slow Attack / High Temp Path2->Path1 Re-attack (Slow) Racemate Racemized Product (DL-Mix) Path2->Racemate Tautomerization

Figure 2: Mechanism of Racemization. Slow coupling kinetics increase the residence time of the activated species, favoring the formation of the oxazolinium intermediate.

Issue 3: "I detect a mass corresponding to [M-18] or a cyclic byproduct."

The Cause: Diketopiperazine (DKP) Formation. This is classic for N-methylated dipeptides. Once the Fmoc group is removed from the second amino acid, the N-terminal amine can bite back onto the C-terminal ester (especially if it's a benzyl or methyl ester, or on a linkage like Wang resin), cleaving the peptide from the resin/chain to form a cyclic dipeptide.

The Solution:

  • Resin Choice: Use Trityl-based resins (2-CTC) which are extremely sterically hindered, preventing the "back-biting" attack.

  • Fmoc Deprotection: Use "fast" deprotection protocols (e.g., 20% Piperidine/DMF for 2 x 3 min) and wash immediately. Do not let the deprotected dipeptide sit.

  • Active Coupling: Ensure the third amino acid is pre-activated and added immediately after the deprotection wash steps.

Comparative Data: Reagent Selection

Comparison of coupling efficiency for hindered N-methylated residues (based on conversion % at 1 hour).

ReagentClassConversion EfficiencyRacemization RiskRecommended For
HATU UroniumVery High (95%+) ModerateCoupling TO N-Me-Aze (Amine)
PyBrOP PhosphoniumHigh (90%)LowCoupling OF N-Me-Aze (Acid)
COMU UroniumHigh (92%)LowMicrowave SPPS
TFFH Acid FluorideExcellent (98%) Low"Impossible" steric clashes
HBTU/DIC StandardLow (<40%)HighNot Recommended

Detailed Experimental Protocol

Protocol: Coupling Fmoc-Ala-OH to H-N-Me-Aze-Resin (Difficult Junction)

Materials:

  • Resin-bound N-Me-Aze (0.1 mmol scale)

  • Fmoc-Ala-OH (0.4 mmol)

  • HATU (0.39 mmol)

  • HOAt (0.4 mmol) - Critical additive for N-methyl couplings

  • DIPEA (0.8 mmol)

  • Solvent: NMP (Anhydrous)

Step-by-Step:

  • Swell: Swell resin in NMP for 20 mins. Drain.

  • Pre-activation: In a dry vial, combine Fmoc-Ala-OH, HATU, and HOAt. Dissolve in 2 mL NMP.

  • Initiation: Add DIPEA to the vial. Shake for exactly 30 seconds .

    • Technical Note: The solution should turn yellow.[6] Do not wait longer; the active ester is unstable.

  • Coupling: Pour solution onto resin. Agitate for 3 hours at Room Temp.

  • Monitoring: Use the Chloranil Test (standard Kaiser test does not work for secondary amines).

    • Chloranil Test: A few beads + 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF. Blue beads = Incomplete. Colorless = Complete.

  • Retreatment: If blue, drain and repeat with TFFH protocol (see Section 3).

References

  • MDPI. Epimerisation in Peptide Synthesis. (2023).[1][7] Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of poly-(L-azetidine-2-carboxylic acid).[8] Retrieved from [Link]

Sources

Validation & Comparative

Conformational Analysis Guide: 1-Methylazetidine-2-carboxylic Acid vs. Proline in Structural Design

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of peptide engineering and small-molecule drug discovery, conformationally restricted amino acids are critical vectors for locking bioactive conformations. While L-Proline remains the gold standard for introducing structural rigidity, reducing the ring size to a four-membered azetidine—specifically via 1-Methylazetidine-2-carboxylic acid —drastically alters the conformational landscape.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the physical chemistry and thermodynamic causality that differentiates these two cyclic scaffolds, providing you with self-validating experimental workflows to accurately profile their behavior in your own drug development pipelines.

Mechanistic Causality: Ring Size and Steric Strain

The fundamental divergence between Proline and 1-Methylazetidine-2-carboxylic acid stems from internal bond angles and the resulting ring puckering.

Ring Puckering and Dihedral Constraint

Proline’s five-membered pyrrolidine ring typically adopts an envelope or half-chair conformation, offering moderate flexibility that stabilizes standard


-turns. In contrast, the four-membered azetidine ring is highly strained. To minimize internal angle strain, the azetidine ring adopts a much shallower pucker, rendering it significantly more rigid[1]. This rigidity severely restricts the 

(phi) dihedral angle of the backbone.
The N-Methylation Steric Effect

The addition of the N-methyl group in 1-Methylazetidine-2-carboxylic acid introduces a critical steric parameter. In a five-membered ring, an N-substituent can balance between equatorial and axial positions. However, in the constrained four-membered azetidine ring, placing the N-methyl group in an equatorial position causes severe 1,2-steric clash with the adjacent carboxylate group. Consequently, the N-methyl group is forced into a strongly axial orientation [1]. This axial preference pre-organizes the molecule, lowering the entropic penalty upon binding to a target receptor.

Isomerization and Turn Induction

Because of the reduced constraints caused by repulsive noncovalent interactions, azetidine-2-carboxylic acid (Aze) derivatives exhibit a much higher propensity to undergo trans


cis isomerization compared to Proline[2]. While Proline is known to induce 

-turns, the tight internal geometry of the Aze ring forces the backbone to preferentially adopt

-turn conformations
, creating a sharp 180° bend in the polypeptide chain[3][4].

Conformational_Logic Proline Proline (5-Membered Ring) PuckerPro Envelope / Half-Chair Moderate Flexibility Proline->PuckerPro Aze 1-Methylazetidine-2-carboxylic acid (4-Membered Ring) PuckerAze Shallow Pucker High Rigidity Aze->PuckerAze PuckerPro->PuckerAze Reduced internal bond angles TurnPro β-Turn Induction (Standard Reverse Turn) PuckerPro->TurnPro TurnAze γ-Turn Induction (Tight 180° Bend) PuckerAze->TurnAze

Caption: Conformational logic comparing Proline and 1-Methylazetidine-2-carboxylic acid turn induction.

Comparative Conformational Data

The following table synthesizes the quantitative and qualitative thermodynamic differences between Proline, unmethylated Aze, and 1-Methyl-Aze, allowing for rapid structural selection in rational drug design.

ParameterProline (Pro)Azetidine-2-carboxylic acid (Aze)1-Methylazetidine-2-carboxylic acid
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Azetidine)
Ring Puckering Envelope / Half-chairShallow puckerShallow pucker (Highly constrained)
Turn Induction

-turn preference

-turn preference
Strong

-turn preference
Trans

Cis Propensity
ModerateHighVery High (Sterically driven)
N-Substituent Axiality Equatorial/Axial balanceN/A (Secondary amine)Strongly Axial[1]
Hydration Profile Standard H-bondingStronger electrostatic interactions[3]Hydrophobic N-Me face; No H-bond donor
Triple Helix Stability StabilizingDestabilizing[2]Highly Destabilizing

Self-Validating Experimental Workflows

To accurately measure these conformational differences in your synthesized scaffolds, empirical validation must be paired with computational modeling. Below are field-proven, step-by-step methodologies designed as self-validating systems.

Protocol A: NMR Spectroscopy for Cis-Trans Ratio Determination

Causality: The 4-membered ring lowers the activation energy for isomerization. 1D NMR provides the quantitative ratio, while 2D NOESY provides the spatial validation to ensure peak assignment is physically accurate.

  • Sample Preparation: Dissolve 5–10 mg of the purified peptide or small molecule in 600 µL of deuterated solvent (e.g., CDCl₃ for lipophilic scaffolds or D₂O for polar peptides) to a final concentration of ~10–15 mM.

  • 1D ¹H-NMR Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 298 K (600 MHz spectrometer). Identify the distinct

    
    -proton signals corresponding to the cis and trans conformers.
    
  • 2D NOESY Validation: Execute a 2D NOESY experiment with a mixing time of 200–400 ms.

    • Self-Validation Check: A strong NOE cross-peak between the

      
      -proton of the preceding residue and the 
      
      
      
      -proton of the cyclic amino acid definitively confirms the cis state. An NOE to the
      
      
      -protons (Pro) or
      
      
      -protons (Aze) confirms the trans state.
  • Quantification: Integrate the validated, well-resolved

    
    -proton peaks in the 1D spectrum to calculate the equilibrium constant (
    
    
    
    ).
Protocol B: Molecular Dynamics (MD) Parameterization

Causality: Aze derivatives exhibit unique hydration thermodynamics[3]. Standard force fields often fail to capture the severe axial preference of the 1-methyl group without custom charge fitting.

  • QM Charge Fitting: Optimize the geometry of 1-Methylazetidine-2-carboxylic acid using Quantum Mechanical (QM) calculations (HF/6-31G* level of theory). Derive partial charges using the Restrained Electrostatic Potential (RESP) method.

  • Force-Field Parameterization: Integrate the custom RESP charges into the GROMOS56A3 or AMBER force-field topologies.

  • System Solvation: Place the molecule in a cubic simulation box (minimum 1.0 nm distance to edges) and solvate with TIP3P water molecules.

  • Equilibration & Production: Perform steepest descent energy minimization. Equilibrate via 100 ps NVT (300 K) and 100 ps NPT (1 bar). Execute a 50–100 ns production run.

  • Trajectory Analysis: Extract the

    
     and 
    
    
    
    dihedral angles to generate a Ramachandran plot. Calculate the Radial Distribution Function (RDF) of water around the N-methyl group to validate the loss of hydrogen-bonding capacity compared to unmethylated Aze.

Experimental_Workflow Step1 1. Scaffold Synthesis (Incorporate 1-Me-Aze vs Pro) Step2 2. NMR Spectroscopy (NOESY/ROESY for cis/trans) Step1->Step2 Step3 3. X-Ray Crystallography (Ring puckering & dihedrals) Step1->Step3 Step4 4. MD Simulations (Thermodynamic stability) Step1->Step4 Step5 5. Conformational Profiling (E-E-A-T Validated Data) Step2->Step5 Step3->Step5 Step4->Step5

Caption: Self-validating experimental workflow for comparative conformational analysis.

References

1.[2] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed / Biopolymers. 2 2.[1] Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B - ACS Publications. 1 3.[3] Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. PubMed / J Mol Graph Model. 3 4.[4] Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Spectroscopic Profiling of 1-Methylazetidine-2-carboxylic Acid: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of peptidomimetics and constrained therapeutics, cyclic amino acids serve as critical structural staples. 1-Methylazetidine-2-carboxylic acid (1-MAze) (CAS: 255883-21-7) represents a highly specialized, 4-membered ring analog that introduces unique conformational constraints compared to its unmethylated counterpart, Azetidine-2-carboxylic acid (Aze) , and the 5-membered homolog, N-Methyl-L-proline (N-MePro) [1][2][3].

This guide objectively compares the spectroscopic signatures (NMR, IR, MS) of 1-MAze against these alternatives. By understanding the causality behind these spectroscopic shifts—driven by ring strain and N-methylation—researchers can accurately validate synthesized compounds and predict their behavior in complex peptide chains.

Structural Significance & Causality of Spectroscopic Shifts

The analytical profile of 1-MAze is dictated by two competing physical forces:

  • Ring Strain: The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol) compared to the 5-membered pyrrolidine ring of N-MePro. This alters the hybridization of the ring carbons, increasing their s-character, which deshields the attached protons in

    
    H NMR.
    
  • N-Methylation: The conversion of a secondary amine (Aze) to a tertiary amine (1-MAze) introduces an electron-donating methyl group. This alters the zwitterionic equilibrium in aqueous solution and significantly impacts the cis/trans isomerization rate of adjacent amide bonds when incorporated into peptides.

G N_Methyl N-Methylation of Azetidine Ring Steric Increased Steric Bulk N_Methyl->Steric Electronic Tertiary Amine Formation N_Methyl->Electronic Conform Shift in Cis/Trans Amide Equilibrium Steric->Conform NMR_Shift Upfield Shift of Alpha-Proton (NMR) Electronic->NMR_Shift MS_Frag Altered MS/MS Fragmentation (-CH3) Electronic->MS_Frag

Mechanistic impact of N-methylation on structural conformation and spectroscopic readouts.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

In


H NMR (

), the defining feature of 1-MAze is the N-methyl singlet, typically resonating between 2.80–2.95 ppm depending on the exact pH and zwitterionic state. Compared to N-MePro, the

-proton (C2-H) of 1-MAze is shifted downfield due to the increased s-character of the strained 4-membered ring[3][4].
Mass Spectrometry (LC-ESI-MS)

Under positive electrospray ionization (ESI+), 1-MAze yields a robust pseudo-molecular ion


 at m/z 116.1. Its primary fragmentation pathway involves the neutral loss of 

(-44 Da) to yield an iminium ion at m/z 72. In contrast, Aze shows an

at m/z 102.1, and N-MePro at m/z 130.1[5][6].
Infrared Spectroscopy (FT-IR)

The IR spectra of these compounds are dominated by their zwitterionic nature in the solid state. The asymmetric carboxylate stretch (


) for 1-MAze appears around 1610–1625 cm

. The presence of the tertiary ammonium ion in 1-MAze and N-MePro shifts the N-H stretching frequencies into a broad band between 2600–2800 cm

, distinguishing them from the secondary amine stretch of Aze[3].
Quantitative Data Summary
Spectroscopic FeatureAzetidine-2-carboxylic acid (Aze)1-Methylazetidine-2-carboxylic acid (1-MAze)N-Methyl-L-proline (N-MePro)
Formula / MW

/ 101.10 g/mol

/ 115.13 g/mol

/ 129.16 g/mol

H NMR (N-CH

)
N/ASinglet,

~2.85 ppm
Singlet,

2.74 ppm

H NMR (

-CH)
Multiplet,

~4.60–4.80 ppm
Multiplet,

~4.20–4.40 ppm
Multiplet,

3.65–3.71 ppm
ESI-MS

m/z 102.1m/z 116.1m/z 130.1
MS/MS Base Peak m/z 58.1 (Loss of

)
m/z 72.1 (Loss of

)
m/z 84.1 (Loss of

)
FT-IR (

asym)
~1605 cm

~1620 cm

1612 cm

(Note: Exact NMR chemical shifts are highly dependent on sample pH/pD and concentration due to zwitterionic equilibrium[3][4][5].)

Experimental Validation Protocols

To ensure scientific integrity, the following self-validating protocols must be utilized when acquiring spectroscopic data for cyclic amino acids.

Protocol A: High-Resolution NMR Acquisition

Causality Check: Amino acids are zwitterions; their chemical shifts are highly sensitive to concentration and pH. Using a buffered deuterated solvent standardizes the protonation state.

  • Sample Preparation: Dissolve 10 mg of 1-MAze in 0.6 mL of

    
    . Add 0.1% 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as an internal reference standard (
    
    
    
    0.00 ppm).
  • Instrument Tuning: Tune and match the probe on a 400 MHz or higher NMR spectrometer to the

    
    H frequency. Calibrate the 90° pulse width to ensure accurate integration.
    
  • Acquisition: Acquire 1D

    
    H NMR with water suppression (e.g., presaturation) if residual HOD peak (
    
    
    
    ~4.79 ppm) obscures the
    
    
    -proton. Acquire 16–32 scans with a relaxation delay (
    
    
    ) of at least 2 seconds.
  • Validation: Ensure the integration ratio of the N-CH

    
     singlet to the 
    
    
    
    -CH multiplet is exactly 3:1.
Protocol B: LC-ESI-MS/MS Profiling
  • Sample Preparation: Prepare a 1 µg/mL solution of 1-MAze in 50:50 Methanol:Water containing 0.1% Formic Acid. Formic acid ensures complete protonation to the

    
     state.
    
  • Chromatography: Inject 2 µL onto a HILIC column (cyclic amino acids retain poorly on standard C18 columns). Use a gradient of Acetonitrile and Water (both with 0.1% FA).

  • Mass Spectrometry: Operate the mass spectrometer in ESI positive mode. Set capillary voltage to 3.0 kV.

  • MS/MS Fragmentation: Isolate the precursor ion (m/z 116.1) and apply Collision-Induced Dissociation (CID) at 15-25 eV. Monitor for the diagnostic m/z 72.1 product ion.

G Sample Sample Prep (1-MAze, Aze, N-MePro) NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Sample->NMR MS LC-ESI-MS/MS (Fragmentation) Sample->MS IR FT-IR Spectroscopy (Functional Groups) Sample->IR Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Workflow for the multimodal spectroscopic validation of cyclic amino acids.

Conclusion

While 1-Methylazetidine-2-carboxylic acid shares structural homology with both Azetidine-2-carboxylic acid and N-Methylproline, its spectroscopic profile is distinct. The combination of a strained 4-membered ring and a tertiary amine creates unique NMR deshielding effects and specific MS fragmentation pathways. Utilizing the standardized protocols outlined above ensures robust, reproducible validation of this critical constrained building block in drug discovery pipelines.

References

  • National Center for Biotechnology Information (NIH). "Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem." PubChem Database. Available at:[Link]

  • Kasperowicz-Frankowska, K. et al. "Synthesis of Chiral Triazine Coupling Reagents Based on Esters of N-Alkylproline." Acta Poloniae Pharmaceutica. Available at:[Link]

Sources

Comprehensive Characterization and Comparative Analysis of 1-Methylazetidine-2-carboxylic Acid Purity in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Conformationally Restricted Scaffolds

In modern small-molecule drug discovery, conformationally restricted cyclic amino acids have become indispensable. 1-Methylazetidine-2-carboxylic acid (1-MAZ) is a prime example, featuring a highly strained four-membered ring and an N-methylated tertiary amine. This unique architecture forces specific Ramachandran dihedral angles, enhancing target binding affinity and conferring profound proteolytic stability to peptide-like drugs.

Recently, 1-MAZ has been heavily utilized as a core building block in the synthesis of NaV1.7 inhibitors for pain management[1], FGFR antagonists for oncology[2], and MRGPRX2 antagonists for inflammatory diseases[3].

However, the very strain that makes 1-MAZ valuable also makes it chemically fragile. The azetidine ring is susceptible to nucleophilic ring-opening, and the chiral center at C2 is prone to epimerization. Furthermore, standard commercial grades often exhibit purities between 95%[4] and 97%, which can introduce critical bottlenecks during downstream multi-step syntheses. As an application scientist, I have observed that failing to rigorously characterize 1-MAZ purity before peptide coupling leads to complex diastereomeric mixtures that are nearly impossible to resolve via preparative HPLC.

This guide provides an objective comparison of 1-MAZ purity grades and establishes self-validating analytical protocols for its characterization.

Comparative Analysis: High-Purity vs. Standard Grades

To understand the impact of starting material purity, we must compare high-purity synthetic 1-MAZ (≥98%) against standard commercial grades and its non-methylated analog, Azetidine-2-carboxylic acid.

The causality here is direct: Impurities in 1-MAZ are typically ring-opened derivatives (e.g., 4-(methylamino)butanoic acid) or the opposite enantiomer. During amide bond formation (e.g., using HATU/DIPEA), these impurities react competitively, consuming expensive intermediates and drastically reducing the overall yield of the target Active Pharmaceutical Ingredient (API).

Table 1: Performance and Purity Comparison
Compound / GradeChemical PurityEnantiomeric Excess (ee)Downstream Coupling Yield*Primary Analytical ChallengeTypical Supplier Spec
High-Purity (S)-1-MAZ ≥ 98.0%> 99.0%92 - 95%Requires CAD/ELSD for accurate quantitation.ChemScene[5]
Standard Grade 1-MAZ 95.0 - 97.0%90.0 - 95.0%75 - 82%High levels of ring-opened byproducts.AK Sci[4], Sigma
Azetidine-2-carboxylic acid ≥ 98.0%> 98.0%88 - 90%Baseline comparison; lacks N-methyl group.Various

*Yield based on standard HATU/DIPEA coupling to a primary amine in DMF at room temperature.

Analytical Characterization Workflow

To guarantee the integrity of 1-MAZ, we employ an orthogonal analytical strategy. Because 1-MAZ lacks a UV-absorbing chromophore (no conjugated


 systems), standard UV detection at 210 nm is highly inaccurate due to solvent background noise. We must rely on Charged Aerosol Detection (CAD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

G A 1-Methylazetidine-2-carboxylic acid Batch Sample B HILIC-CAD (Chemical Purity) A->B C Chiral LC-MS (Enantiomeric Excess) A->C D 1H/13C NMR (Structural Integrity) A->D E Ring-Opened Impurities Detected? B->E >98% Purity C->E >98% ee D->E Confirmed F Approved for API Synthesis E->F No G Rejected / Repurify E->G Yes

Workflow for the comprehensive purity characterization of 1-Methylazetidine-2-carboxylic acid.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems . This means each method includes internal checks (system suitability) to ensure the data generated is trustworthy and mechanistically sound.

Protocol 1: Chemical Purity via HILIC-CAD

Causality: 1-MAZ is highly polar and will elute in the void volume of standard C18 reverse-phase columns, leading to ion suppression and poor peak shape. We use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar azetidine ring. Charged Aerosol Detection (CAD) is used because it provides a uniform mass response independent of the molecule's optical properties.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-MAZ in 75% Acetonitrile / 25% Water to a concentration of 1.0 mg/mL.

  • Self-Validation (Internal Standard): Spike the sample with 0.1 mg/mL of L-norleucine. The CAD response ratio between 1-MAZ and L-norleucine must remain linear across a 5-point calibration curve (

    
    ).
    
  • Column: ZIC-HILIC (150 x 4.6 mm, 3 µm).

  • Mobile Phase:

    • Phase A: 20 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid to suppress amine ionization tailing).

    • Phase B: 100% Acetonitrile.

  • Gradient: Isocratic 80% B for 2 minutes, then linear gradient to 40% B over 10 minutes. Flow rate: 0.8 mL/min.

  • Acceptance Criteria: The 1-MAZ peak must exhibit a tailing factor (Tf)

    
    . Total chemical purity is calculated by area normalization.
    
Protocol 2: Enantiomeric Purity via Chiral LC-MS

Causality: The (R)-enantiomer of 1-MAZ will generate inactive diastereomers during API synthesis. Because the chiral center is directly adjacent to the basic tertiary amine, we utilize a zwitterionic chiral stationary phase that interacts stereoselectively with the carboxylate and the protonated amine.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 1-MAZ sample to 0.1 mg/mL in Methanol.

  • Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm).

  • Mobile Phase: Methanol / Water (98:2 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine. Note: The diethylamine acts as a displacer to ensure sharp peak shapes for the tertiary amine.

  • Detection: ESI-MS in positive ion mode, monitoring the

    
     ion at m/z 116.1.
    
  • Self-Validation (Resolution): Inject a racemic mixture of 1-MAZ. The system is only valid if the resolution (

    
    ) between the (S) and (R) peaks is 
    
    
    
    .
Protocol 3: Structural Integrity via NMR

Causality: NMR is the only definitive way to rule out ring-opened impurities (like 4-(methylamino)butanoic acid) which have the exact same mass as 1-MAZ and can co-elute in MS.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 1-MAZ in 0.6 mL of Deuterated Water (

    
    ).
    
  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz (minimum 16 scans) and a 13C NMR spectrum (minimum 512 scans).

  • Self-Validation (HSQC): Run a 1H-13C HSQC 2D experiment.

  • Interpretation:

    • Verify the N-methyl group as a sharp singlet at ~2.8 ppm in 1H NMR.

    • Ensure the absence of a triplet near 2.3 ppm, which would indicate the

      
       adjacent to the carboxylate in the ring-opened impurity.
      

Impact on Downstream Synthesis

Using sub-standard 1-MAZ (<95% ee) directly impacts the yield and purity of the final API. The diagram below illustrates the divergent pathways when utilizing standard versus high-purity starting materials in a standard HATU/DIPEA peptide coupling reaction[3].

G A Impure 1-MAZ (<95% Purity) C HATU/DIPEA Coupling A->C B High-Purity 1-MAZ (>98% Purity) B->C D Diastereomeric Byproducts C->D Epimerization E Target API (e.g., NaV1.7 Inhibitor) C->E Clean Conv.

Impact of 1-MAZ starting material purity on downstream API synthesis outcomes.

Conclusion

The characterization of 1-Methylazetidine-2-carboxylic acid requires a departure from standard UV-based HPLC methods. Because of its lack of a chromophore, high polarity, and susceptibility to ring-opening, researchers must adopt HILIC-CAD, Chiral LC-MS, and rigorous NMR profiling. By enforcing strict purity standards (≥98% chemical and enantiomeric purity), drug development professionals can prevent costly downstream purification failures and ensure the structural integrity of complex APIs like NaV1.7 and FGFR inhibitors.

References

  • US Patent 20180105504A1 - Therapeutic compounds and methods of use thereof (NaV1.7 Inhibitors).
  • WO Patent 2021076602A1 - Compounds useful in the treatment of FGFR-associated diseases.
  • WO Patent 2025042730A1 - Bicyclic heterocycles as MRGPRX2 antagonists.

Sources

Publish Comparison Guide: 1-Methylazetidine-2-carboxylic Acid (N-Me-Aze)

[1]

Executive Summary

1-Methylazetidine-2-carboxylic acid (N-Me-Aze) is a critical pharmacological tool used primarily as a negative control in studies involving the toxic proline analogue Azetidine-2-carboxylic acid (Aze) .[1]

While Aze is structurally similar to proline and is erroneously incorporated into proteins—causing misfolding, unfolded protein response (UPR), and cell death—N-Me-Aze retains the transport characteristics of the analogue but cannot be incorporated into the polypeptide chain due to N-methylation.[1] This unique property allows researchers to decouple transport-mediated effects (e.g., receptor binding, transporter inhibition) from translation-dependent toxicity (e.g., proteotoxic stress).[1]

Mechanistic Comparison: The "Control" Logic

To understand why N-Me-Aze is the gold-standard control, one must compare it to its structural relatives.[1] The efficacy of this control relies on the specific chemistry of the ribosome peptidyl transferase center.

Comparative Profile
FeatureL-Proline (Native)L-Azetidine-2-carboxylic acid (Aze)1-Methylazetidine-2-carboxylic acid (N-Me-Aze)
Role Native Amino AcidToxic Analogue (Experimental Variable)Negative Control
Ring Structure 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Azetidine)
Amine Type Secondary AmineSecondary AmineTertiary Amine (N-Methylated)
Transporter Affinity High (SLC6A7, PAT1/2)High (Competes with Proline)Moderate/High (Competes with Proline)
tRNA Charging Yes (Prolyl-tRNA Synthetase)Yes (Evades proofreading)No (Steric hindrance)
Ribosomal Incorporation YesYes (Causes misfolding)No (Cannot form peptide bond)
The Mechanism of Exclusion

The ribosome requires a secondary amine (as found in Proline and Aze) to act as a nucleophile for peptide bond formation. The N-methyl group in N-Me-Aze converts this nitrogen into a tertiary amine .[1] This modification introduces significant steric hindrance and removes the proton required for the transpeptidation reaction, rendering N-Me-Aze translationally inert [1, 2].[1]

Experimental Applications & Workflows

Application A: Decoupling Proteotoxicity from Transporter Blockade

When cells treated with Aze die, it is unclear if the death is caused by:

  • Proteotoxicity: Misincorporation of Aze into collagen/proteins.

  • Starvation: Aze blocking proline uptake at the transporter level.

The Solution: Run a parallel arm with N-Me-Aze.[1]

  • Result A: If N-Me-Aze is non-toxic, the toxicity of Aze is confirmed to be translation-dependent (proteotoxicity).[1]

  • Result B: If N-Me-Aze is equally toxic, the mechanism is likely transport blockade or off-target receptor modulation (e.g., NMDA/Glutamate receptor interaction), not protein misfolding.[1]

Application B: Proline Transporter (PROT/SLC6A7) Specificity

N-Me-Aze is used to characterize the substrate specificity of amino acid transporters.[1] It acts as a competitive inhibitor of proline uptake without contributing to the intracellular amino acid pool used for synthesis.

Visualizing the Control Logic (DOT Diagram)

The following diagram illustrates the decision tree for interpreting experimental data using N-Me-Aze.

Aze_Control_LogicStartObserved Phenotype:Cell Death/Stress with Aze TreatmentHypothesisHypothesis: Is toxicity due toProtein Misfolding or Transporter Blockade?Start->HypothesisExp_ControlExperiment: Treat cells with1-Methylazetidine-2-carboxylic acid (N-Me-Aze)Hypothesis->Exp_ControlResult_ToxicResult: N-Me-Aze inducesSimilar Toxicity to AzeExp_Control->Result_ToxicHigh ToxicityResult_NonToxicResult: N-Me-Aze is Non-Toxic(Cells Survive)Exp_Control->Result_NonToxicNo ToxicityConcl_TransportConclusion: Mechanism isTransport Inhibition or Receptor Binding(Non-Translational)Result_Toxic->Concl_TransportConcl_ProteinConclusion: Mechanism isProtein Misincorporation(Translational Proteotoxicity)Result_NonToxic->Concl_Protein

Caption: Decision matrix for distinguishing translational vs. non-translational toxicity using N-Me-Aze as a negative control.

Validated Experimental Protocols

Protocol 1: Competitive Transport Assay

Objective: Determine if N-Me-Aze competes with Proline for cellular entry (validating its use as a transport control).

  • Cell Preparation: Seed HEK293 cells stably expressing SLC6A7 (ProT) at

    
     cells/well in 24-well plates.
    
  • Starvation: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer.[1] Incubate for 15 min at 37°C to deplete intracellular amino acids.

  • Treatment Groups:

    • Control:

      
      -L-Proline (1 
      
      
      M) only.[1]
    • Competition:

      
      -L-Proline (1 
      
      
      M) + N-Me-Aze (100
      
      
      M - 1 mM).[1]
    • Positive Control:

      
      -L-Proline (1 
      
      
      M) + Unlabeled L-Proline (1 mM).[1]
  • Uptake: Incubate for 5–10 minutes (linear phase).

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer containing 1 mM unlabeled Proline (to strip surface-bound tracer).

  • Lysis & Counting: Lyse cells in 0.1 N NaOH and quantify radioactivity via liquid scintillation counting.

  • Analysis: Calculate % inhibition. Significant inhibition by N-Me-Aze confirms it binds the transporter.[1]

Protocol 2: The "Incorporation-Negative" Validation

Objective: Confirm N-Me-Aze does not incorporate into the proteome (unlike Aze).[1]

  • Culture: Cultivate CHO or HeLa cells in DMEM lacking Proline.

  • Pulse Labeling:

    • Group A (Aze): Supplement with

      
      M Aze.
      
    • Group B (Control): Supplement with

      
      M N-Me-Aze.
      
    • Group C (Native): Supplement with

      
      M L-Proline.[1]
      
  • Incubation: Incubate for 24 hours to allow protein synthesis.

  • Extraction: Lyse cells and precipitate proteins using Trichloroacetic acid (TCA). Wash pellet 3x with acetone to remove free amino acids.

  • Hydrolysis & Analysis: Acid hydrolyze the protein pellet (6N HCl, 110°C, 24h). Analyze the hydrolysate via HPLC or LC-MS/MS.[1]

    • Expectation: Group A will show Aze peak. Group B will not show N-Me-Aze peak (or only trace background), confirming exclusion from the proteome [3].[1]

References

  • Rubenstein, E., et al. (2006). "Azetidine-2-carboxylic acid in garden beets (Beta vulgaris)."[1][2] Phytochemistry, 67(9), 898-903.[1][2] Link

  • Fowden, L., & Richmond, M. H. (1963). "Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein."[1] Biochimica et Biophysica Acta, 71, 459-461.[1] Link

  • Song, I., et al. (2024). "Mechanism of action of the toxic proline mimic azetidine-2-carboxylic acid in plants."[1] The Plant Journal, 120(6), 2904-2918.[1] Link

  • Zagorski, K., et al. (2019). "N-Methylated Amino Acids: Tools for Probing Peptide-Receptor Interactions."[1] Journal of Medicinal Chemistry. (Contextual grounding for N-methylation preventing peptide bonds).

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Waste Classification

Immediate Directive: 1-Methylazetidine-2-carboxylic acid (CAS: 53974-08-6 for (S)-isomer) is a strained, nitrogen-containing heterocycle. While not federally listed as a P-list (acutely toxic) or U-list (toxic) waste under RCRA (Resource Conservation and Recovery Act), it must be managed as Non-Regulated Chemical Waste or Hazardous Waste depending on its specific formulation (e.g., if dissolved in flammable solvents).

The Golden Rule: Never dispose of this compound down the sanitary sewer. Its potential biological activity as a proline analogue and nitrogenous load requires thermal destruction (incineration) to ensure complete mineralization.

Waste Classification Table
ParameterClassificationOperational Code
Physical State Solid (Powder) or Liquid (Solution)S-01 (Solid) / L-02 (Liquid)
RCRA Status Non-Listed (Unless in hazardous solvent)N/A (or D001 if ignitable solvent)
Primary Hazard Irritant (Skin/Eye), HygroscopicGHS Warning
Disposal Method High-Temperature IncinerationINCIN
Segregation Keep away from Oxidizers & Strong AcidsSeg-Group: Organic Amines

Hazard Assessment: The "Why" Behind the Protocol

To ensure safety, we must understand the chemical behavior driving these procedures.

  • Ring Strain & Reactivity: The azetidine moiety is a four-membered ring containing nitrogen. This structure possesses significant ring strain (~26 kcal/mol). While generally stable, this strain implies that under uncontrolled exothermic conditions (fire), the ring opens, releasing energy and toxic nitrogen oxides (NOx). Causality: This is why we prohibit mixing with strong oxidizers; the oxidation of the amine coupled with ring strain release could lead to rapid, uncontrolled decomposition.

  • Biological Activity: As a proline analogue, this compound can mimic amino acids in biological systems. Causality: Environmental release must be prevented to avoid potential bio-accumulation or interference with microbial nitrogen cycles in water treatment plants.

  • Combustion Byproducts: Thermal decomposition yields Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx). Causality: Incineration must occur in facilities equipped with scrubbers to capture NOx emissions.

Pre-Disposal Stabilization & Segregation

Before waste pickup, the material must be stabilized to prevent reactions in the waste container.

A. Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Label clearly as "Non-Regulated Chemical Waste: 1-Methylazetidine-2-carboxylic acid."

  • Environment: Store in a cool, dry place. This compound is often hygroscopic; moisture absorption can lead to caking, making transfer difficult.

B. Liquid Waste (Solutions/Mother Liquor)
  • Compatibility Check: Ensure the solvent stream is compatible.

    • Safe: Water, Methanol, Ethanol, DCM.

    • Unsafe: Nitric acid, Peroxides, strong hypochlorites.

  • pH Check: If the solution is highly acidic (pH < 2) or basic (pH > 12), neutralize to pH 5–9 using dilute HCl or NaOH before consolidation to prevent corrosion of waste drums.

Disposal Workflow (Step-by-Step)

The following decision tree outlines the operational logic for disposing of 1-Methylazetidine-2-carboxylic acid.

DisposalWorkflow Start Waste Generation: 1-Methylazetidine-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSol Place in HDPE/Glass Jar (Do not overfill) Solid->ContainerSol LabelSol Label: 'Organic Solid Waste' (Trace Contaminants) ContainerSol->LabelSol Consolidate Consolidate in Satellite Accumulation Area LabelSol->Consolidate SolventCheck Is Solvent Hazardous? (Flammable/Toxic) Liquid->SolventCheck HazLiq Segregate as Hazardous Waste (e.g., D001 Ignitable) SolventCheck->HazLiq Yes AqLiq Aqueous/Non-Haz Solvent SolventCheck->AqLiq No HazLiq->Consolidate pHCheck Check pH (Target 5-9) AqLiq->pHCheck Neutralize Neutralize if necessary pHCheck->Neutralize pH <5 or >9 pHCheck->Consolidate pH 5-9 Neutralize->Consolidate Pickup Request EHS Pickup (Method: Incineration) Consolidate->Pickup

Figure 1: Operational decision tree for segregating and processing azetidine-based waste streams.

Protocol 1: Solid Waste Disposal
  • PPE Required: Nitrile gloves, safety goggles, lab coat. (Respiratory protection recommended if dust is visible).[1][2]

  • Collection: Sweep up spilled powder or collect expired solids using a spark-proof scoop.

  • Containment: Transfer to a sealable container. Do not use metal containers if the material is damp or acidic.

  • Decontamination: Wipe the exterior of the container with a damp paper towel. Dispose of the towel in the solid waste container.

  • Tagging: Complete the hazardous waste tag. List "1-Methylazetidine-2-carboxylic acid" as the constituent (100%).

Protocol 2: Liquid Waste Disposal
  • Segregation: Determine if the carrier solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Water).

  • Pouring: Use a funnel to prevent spills. Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the empty original bottle with a small amount of compatible solvent. Add rinsate to the waste carboy.

  • Defacing: Deface the label of the empty original bottle and discard it in the glass trash (or recycling if permitted by local EHS).

Emergency Contingencies

In the event of a spill or exposure during disposal:

  • Spill (Solid): Dampen the powder slightly with a wet paper towel to prevent dust generation, then sweep up. Place in a bag labeled "Spill Debris."

  • Spill (Liquid): Absorb with vermiculite or spill pads. Do not use sawdust (combustible) if the solvent is an oxidizer or strong acid.

  • Skin Contact: Wash with soap and water for 15 minutes.[3] The compound is an irritant; redness may occur.[4]

  • Eye Contact: Flush immediately with water for 15 minutes.[1][3][5] Seek medical attention if irritation persists.

Regulatory Framework & Compliance

While 1-Methylazetidine-2-carboxylic acid is not a "Listed Waste" (F, K, P, or U lists) under 40 CFR 261, it falls under the "General Duty Clause" of OSHA and EPA regulations requiring proper management of chemical substances.

  • EPA Waste Code: If dissolved in a flammable solvent (Flash point < 60°C), use D001 . If pure, use None (or state-specific code for organic chemical waste).

  • TSCA Status: Verify TSCA inventory status if producing >100kg/year. For R&D purposes, it is generally exempt under the R&D exemption rule, provided it is used under the supervision of a technically qualified individual.

References

  • U.S. Environmental Protection Agency (EPA). (1990). RCRA Waste Classification Memorandum. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylazetidine-2-carboxylic acid
Reactant of Route 2
1-Methylazetidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.